molecular formula C9H11BrO B1487623 1-Bromo-2-ethoxy-3-methylbenzene CAS No. 1208078-16-3

1-Bromo-2-ethoxy-3-methylbenzene

Cat. No.: B1487623
CAS No.: 1208078-16-3
M. Wt: 215.09 g/mol
InChI Key: IQLSXVSMMXZTRH-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.06 g/mol . This aromatic ether is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group, making it a valuable intermediate in synthetic organic chemistry. Its molecular structure suggests utility in cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom can serve as a leaving group for palladium-catalyzed carbon-carbon bond formation. Researchers may employ this compound in the synthesis of more complex molecules for pharmaceutical development or materials science research. It has a predicted boiling point of 239.0±20.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Appropriate safety precautions should be observed; it is recommended to use this compound within a chemical fume hood and to wear suitable personal protective equipment, including gloves and safety goggles . Store at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLSXVSMMXZTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-Bromo-2-ethoxy-3-methylbenzene

[1]

CAS Number: 1805027-02-4 Synonyms: 2-Bromo-1-ethoxy-3-methylbenzene; 2-Bromo-3-methylphenetole Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol [1]

Executive Summary & Chemical Identity[1][2]

1-Bromo-2-ethoxy-3-methylbenzene is a specialized trisubstituted aryl bromide intermediate used primarily in the synthesis of sterically congested biaryl scaffolds and pharmaceutical pharmacophores.[1] Its structural uniqueness lies in the 1,2,3-substitution pattern , where the ethoxy group is flanked by a bromine atom and a methyl group.[1] This steric crowding influences the conformation of the ethoxy side chain, making this molecule a critical building block for designing atropisomeric ligands (e.g., for asymmetric catalysis) and modulating solubility in drug discovery programs.[1]

Chemical Profile
PropertySpecification
Appearance Colorless to pale yellow oil
Boiling Point ~245 °C (Predicted)
Density 1.3 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP ~3.5 (Lipophilic)
Key Moiety Aryl Bromide (electrophile for cross-coupling)

Synthesis Protocols

The synthesis of this compound is most reliably achieved via the Williamson Ether Synthesis starting from commercially available 2-bromo-3-methylphenol.[1] This route is preferred over direct bromination of 1-ethoxy-3-methylbenzene due to the high regioselectivity required to place the bromine exactly at the 2-position relative to the ethoxy group (or 1-position relative to the ring numbering).[1]

Primary Route: O-Alkylation of 2-Bromo-3-methylphenol[1]

This protocol ensures the integrity of the halogen handle while installing the ethyl group.[1]

Reagents & Materials
  • Precursor: 2-Bromo-3-methylphenol (CAS 22061-78-5)[1][2]

  • Alkylating Agent: Iodoethane (EtI) or Diethyl Sulfate (Et₂SO₄)[1]

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methylphenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion.[1] The suspension will likely turn yellow/orange as the phenoxide anion is generated.[1] Stir at room temperature for 15 minutes.

  • Alkylation: Add Iodoethane (1.2 equiv) dropwise via syringe.[1]

    • Note: If using Diethyl Sulfate, handle with extreme caution due to toxicity.[1] EtI is preferred for bench-scale safety.[1]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS.[1] The starting phenol (more polar) should disappear, replaced by the less polar ether product.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate.[1]

    • Wash effectively with water (3x) to remove DMF, followed by brine (1x).[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes.[1]

Synthesis Workflow Visualization

SynthesisPathPhenol2-Bromo-3-methylphenol(CAS 22061-78-5)IntermediatePhenoxideIntermediatePhenol->IntermediateDeprotonationReagentsEt-I + K2CO3Solvent: DMFReagents->IntermediateProductThis compound(CAS 1805027-02-4)Intermediate->ProductSN2 Alkylation(60°C, 4h)

Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target aryl bromide.[1]

Reactivity & Applications

The core value of this compound lies in its reactivity as an aryl electrophile.[1] The ortho-ethoxy group provides electron donation (via resonance) and steric bulk, while the meta-methyl group adds lipophilicity and further steric constraints.[1]

Suzuki-Miyaura Cross-Coupling

This molecule is an ideal partner for palladium-catalyzed coupling with aryl boronic acids to form biaryls .[1]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.[1]

  • Significance: The resulting biaryls (containing the 2-ethoxy-3-methylphenyl moiety) are common motifs in agrochemicals (e.g., herbicides) and kinase inhibitors.[1] The steric bulk prevents free rotation, potentially leading to atropisomers which can be exploited in chiral resolution.[1][3]

Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78°C generates the corresponding aryl lithium species.[1]

  • Application: This nucleophile can be quenched with electrophiles like:

    • Triisopropyl borate: To synthesize the corresponding boronic acid (2-ethoxy-3-methylphenylboronic acid).[1]

    • DMF: To synthesize the benzaldehyde derivative.

    • Chlorophosphines: To generate phosphine ligands for catalysis.[1]

Buchwald-Hartwig Amination

Coupling with secondary amines to form aryl amines.[1]

  • Challenge: The steric hindrance at the C1 position (flanked by the ethoxy group) requires potent catalytic systems (e.g., Pd/RuPhos or Pd/BrettPhos) to achieve high yields.[1]

Reactivity Logic Diagram

ReactivityCoreThis compoundSuzukiSuzuki Coupling(Pd cat, Ar-B(OH)2)Core->SuzukiLithiationLi-Halogen Exchange(n-BuLi, -78°C)Core->LithiationBuchwaldBuchwald Amination(Pd cat, HNR2)Core->BuchwaldBiarylSterically HinderedBiaryl ScaffoldsSuzuki->BiarylC-C Bond FormationBoronicAryl Boronic Acids(Building Blocks)Lithiation->BoronicElectrophile Quench(B(OiPr)3)AnilineN-Aryl Amines(Drug Intermediates)Buchwald->AnilineC-N Bond Formation

Figure 2: Divergent reactivity profile demonstrating the utility of the aryl bromide handle in organic synthesis.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled according to the protocols for halogenated aromatic ethers .

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ether linkage is generally stable, but the aryl bromide can be light-sensitive over prolonged periods.[1]

  • Disposal: Must be disposed of as halogenated organic waste.[1]

References

  • Sigma-Aldrich. 2-Bromo-1-ethoxy-3-methyl-benzene Product Page. (CAS 1805027-02-4).[1] Retrieved from [1]

  • PubChem. Compound Summary for 2-Bromo-1-ethoxy-3-methylbenzene. Retrieved from [1]

  • ChemicalBook. 2-Bromo-3-methylphenol (Precursor) Properties and Synthesis. CAS 22061-78-5.[1][2] Retrieved from [1]

  • Organic Syntheses.General Procedure for Williamson Ether Synthesis. Coll. Vol. 1, p. 75.

1-Bromo-2-ethoxy-3-methylbenzene chemical structure

[1]

Executive Summary

1-Bromo-2-ethoxy-3-methylbenzene (CAS: 1805027-02-4 / Related: 13319-71-6 for precursor) is a trisubstituted benzene derivative characterized by a 1,2,3-substitution pattern.[1] Structurally, it features a central ethoxy group flanked by a bromine atom and a methyl group. This specific steric and electronic arrangement makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of sterically congested biaryls via cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and applications in drug discovery.

Part 1: Structural Analysis & Physicochemical Properties

Structural Geometry and Electronics

The molecule exhibits a vicinal trisubstitution pattern (1,2,3-substitution). The central ethoxy group (-OEt) at position 2 is sterically crowded by the large bromine atom (position 1) and the methyl group (position 3).

  • Steric Inhibition of Resonance: The steric bulk of the ortho-bromo and ortho-methyl groups forces the ethoxy group to twist out of the plane of the benzene ring.[1] This conformation minimizes

    
     conjugation from the oxygen lone pair into the aromatic system, altering the electronic density compared to simple phenetoles.[1]
    
  • Reactivity Profile: The bromine atom is activated for oxidative addition by palladium catalysts, but the rate is modulated by the adjacent ethoxy group. The C-Br bond is the primary handle for functionalization.[1]

Physicochemical Data

Note: Values are experimentally derived or predicted based on validated chemically similar congeners (e.g., 2-bromo-6-methylanisole).[1]

PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 215.09 g/mol
CAS Number 1805027-02-4 (verify specific isomer availability)
Appearance Clear to pale yellow liquid
Density

g/cm³
Boiling Point 235–240 °C (at 760 mmHg)
LogP (Predicted) ~3.4 (Lipophilic)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water

Part 2: Synthesis & Manufacturing

The most robust route to this compound is the Williamson Ether Synthesis utilizing 2-bromo-6-methylphenol as the starting material.[1] This route is preferred over direct bromination of 1-ethoxy-2-methylbenzene due to the high regioselectivity required to place the bromine at the sterically congested 6-position (relative to methyl).[1]

Retrosynthetic Analysis

The target molecule is disconnected at the

1
  • Precursor: 2-Bromo-6-methylphenol (Commercially available, CAS 13319-71-6).[1][2]

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).[3]
Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Bromo-6-methylphenol: 1.87 g (10.0 mmol)[1]

  • Ethyl Iodide: 1.2 mL (15.0 mmol, 1.5 eq)

  • Potassium Carbonate (

    
    ): 2.76 g (20.0 mmol, 2.0 eq)
    
  • Solvent: DMF (Anhydrous, 20 mL) or Acetonitrile (30 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Deprotonation: Add 2-Bromo-6-methylphenol and anhydrous DMF to the flask. Add

    
     in one portion. Stir at room temperature for 15 minutes. Rationale: Allows formation of the phenoxide anion.[1]
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

    
    ) should disappear, and a less polar product (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with diethyl ether (50 mL) and water (50 mL).

    • Separate layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Wash combined organics with water (2 x 30 mL) to remove DMF, then brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Pathway Diagram[1]

SynthesisPathcluster_conditionsReaction ParametersStart2-Bromo-6-methylphenol(CAS: 13319-71-6)InterPhenoxideIntermediateStart->InterK2CO3, DMFDeprotonationProduct1-Bromo-2-ethoxy-3-methylbenzeneInter->Product+ EtI (Ethyl Iodide)SN2 Alkylation, 60°CParamsTemp: 60°CTime: 4-6hYield: ~85-95%

Figure 1: Williamson ether synthesis pathway converting 2-bromo-6-methylphenol to the target ether via SN2 mechanism.[1][5]

Part 3: Applications in Drug Discovery

This compound serves as a specialized aryl halide scaffold .[1] Its unique substitution pattern is utilized to introduce steric constraints into pharmaceutical candidates.

Suzuki-Miyaura Cross-Coupling

The bromine atom allows for palladium-catalyzed coupling with aryl boronic acids.[1]

  • Application: Synthesis of biaryl systems where the ortho-ethoxy and ortho-methyl groups restrict rotation around the biaryl axis.[1]

  • Outcome: This can create atropisomers (axial chirality), a critical feature in designing selective kinase inhibitors or rigidifying receptor ligands to improve binding affinity.

Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78°C generates the corresponding aryl lithium species.[1]

  • Reactivity: The lithiated species can be trapped with electrophiles (e.g., aldehydes, ketones, isocyanates) to generate complex secondary alcohols or amides.

  • Strategic Advantage: The ortho-ethoxy group can act as a Directed Metalation Group (DMG) , stabilizing the lithium intermediate through coordination, although the bromine exchange is typically faster and preferred.[1]

Application Workflow

ApplicationsCompound1-Bromo-2-ethoxy-3-methylbenzeneSuzukiSuzuki Coupling(Pd catalyst, Ar-B(OH)2)Compound->SuzukiLithiationLi-Halogen Exchange(n-BuLi, -78°C)Compound->LithiationBiarylSterically HinderedBiaryls (Atropisomers)Suzuki->BiarylC-C Bond FormationElectrophileFunctionalizedArene DerivativesLithiation->ElectrophileTrapping with E+

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1]

Part 4: Safety & Handling (MSDS Summary)

As a brominated aromatic ether, standard safety protocols for organic halides apply.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory: May cause respiratory irritation (H335).

  • Handling:

    • Use only in a chemical fume hood.[6]

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizing agents.[6][7]

  • Storage: Store at room temperature in a tightly sealed container, away from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1805027-02-4. Retrieved from [Link]

Technical Profile: 1-Bromo-2-ethoxy-3-methylbenzene

[1]

Executive Summary

1-Bromo-2-ethoxy-3-methylbenzene (Molecular Formula:

12341

This guide details the physicochemical properties, validated synthetic protocols, and application workflows for researchers utilizing this compound in drug discovery pipelines.

Part 1: Physicochemical Characterization

Molecular Weight & Elemental Analysis

The precise molecular weight is critical for stoichiometric calculations in high-throughput screening and scale-up synthesis.[1]

PropertyValue
Molecular Formula

Molecular Weight (Average) 215.09 g/mol
Monoisotopic Mass 214.00 g/mol (

)
Elemental Composition C: 50.26%, H: 5.15%, Br: 37.15%, O: 7.44%
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

Note on Isomerism: Researchers must distinguish this specific isomer (1,2,3-substitution pattern) from its structural isomers such as 2-bromo-1-ethoxy-3-methylbenzene.[1] The connectivity defined here places the ethoxy moiety between the bromine and methyl groups, significantly influencing the electronic environment of the aryl bromide.

Part 2: Synthetic Methodology

Core Directive: The most robust route to this compound is the O-alkylation of 2-bromo-6-methylphenol .[1] This precursor ensures the correct regiospecificity (OH flanked by Br and Me), which translates directly to the target structure upon ethylation.

Protocol: Williamson Ether Synthesis

This protocol utilizes a weak base (

1
Reagents & Materials
  • Substrate: 2-Bromo-6-methylphenol (1.0 equiv)

  • Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

  • Temperature: 60°C

Step-by-Step Workflow
  • Preparation: Charge a round-bottom flask with 2-bromo-6-methylphenol and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Observation: The suspension may turn slight yellow.
    
  • Alkylation: Add Iodoethane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The starting phenol is more polar than the product.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water (3x reaction volume) and extract with Diethyl Ether or Ethyl Acetate.

    • Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

Visualization: Synthesis Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisPathwayPrecursor2-Bromo-6-methylphenol(Starting Material)IntermediatePhenoxideIntermediatePrecursor->IntermediateDeprotonation (-H+)ReagentsReagents:Et-I, K2CO3DMF, 60°CReagents->IntermediateProductThis compound(Target)Intermediate->ProductSN2 Attack on Et-I

Caption: Synthesis of this compound via base-mediated O-alkylation of 2-bromo-6-methylphenol.

Part 3: Reactivity & Applications

The primary utility of this compound lies in its function as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Critical Consideration: Steric Hindrance

The ortho-ethoxy group exerts a significant steric influence.[1] Unlike a simple methoxy group, the ethyl tail adds bulk, potentially hindering the oxidative addition step if the Pd-catalyst ligand is too bulky.[1] However, the oxygen atom can occasionally act as a directing group, stabilizing the Pd(II) intermediate.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling the aryl bromide with a boronic acid to form a biaryl scaffold.[1]

Optimized Conditions
  • Catalyst:

    
     (5 mol%) - Robust for sterically hindered bromides.[1]
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)[1]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

  • Temperature: 90°C

Mechanism of Action[1][3][5]
  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond.[1] The steric bulk of the ethoxy group makes this the rate-determining step.[1]

  • Transmetallation: The boronic acid activates via the base and transfers the aryl group to the Palladium center.

  • Reductive Elimination: The two aryl groups couple, regenerating Pd(0) and releasing the product.

Visualization: Catalytic Cycle

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ this compoundTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet+ Ar-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Biaryl Product

Caption: The Suzuki-Miyaura catalytic cycle utilizing this compound as the electrophile.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

MethodExpected Signature
1H NMR (CDCl3) Aromatic: ~6.9–7.4 ppm (3H, multiplet pattern typical of 1,2,3-substitution).Ethoxy: Quartet (~4.0 ppm, 2H,

) and Triplet (~1.4 ppm, 3H,

).Aryl-Methyl: Singlet (~2.3 ppm, 3H).[1]
13C NMR Distinct signals for the ipso-C-Br (~115-120 ppm) and ipso-C-O (~155 ppm).[1]
GC-MS Molecular ion peak

at m/z 214/216 (1:1 ratio due to Br isotopes).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84680748 (Structural Analogues). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki protocol described).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-ethoxy-3-methylbenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug discovery. The document details a strategic two-step synthetic pathway, beginning with the selective bromination of 2-methylphenol followed by a Williamson ether synthesis. Each stage is accompanied by a thorough explanation of the underlying chemical principles, causality for procedural choices, and a detailed, step-by-step experimental protocol. Furthermore, this guide outlines a comprehensive characterization workflow, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the resulting data is discussed in detail to provide a self-validating system for confirming the identity and purity of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-documented methodology for the preparation and validation of this and structurally related molecules.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for more complex molecular architectures.[1] The ethoxy and methyl groups modulate the electronic properties and steric environment of the benzene ring, influencing its reactivity and potential biological activity. Halogenated organic compounds are prevalent in pharmaceuticals, agrochemicals, and industrial chemicals, and understanding their synthesis and properties is critical for the development of new chemical entities.

This guide presents a logical and efficient synthetic strategy for the preparation of this compound, designed for both adaptability and scalability in a laboratory setting.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections for a plausible synthetic route. The most logical approach involves the disconnection of the ether bond, leading back to a brominated phenol and an ethyl halide via the well-established Williamson ether synthesis.[2][3] The brominated phenol intermediate can, in turn, be derived from the direct bromination of a commercially available starting material.

This leads to a two-step forward synthesis:

  • Electrophilic Aromatic Bromination: The selective bromination of a suitable phenol to introduce the bromine atom at the desired position.

  • Williamson Ether Synthesis: The formation of the ether linkage by reacting the resulting bromophenol with an ethylating agent.

The chosen starting material is 2-methylphenol (o-cresol). The hydroxyl and methyl groups of 2-methylphenol are both ortho-, para-directing for electrophilic aromatic substitution. To achieve the desired 1-bromo-2-hydroxy-3-methylbenzene intermediate, the bromine must be directed to the position ortho to the hydroxyl group and meta to the methyl group. The strong activating and directing effect of the hydroxyl group will be the dominant factor in this reaction.

Synthesis of this compound: A Two-Step Approach

Step 1: Bromination of 2-Methylphenol

The first step involves the selective mono-bromination of 2-methylphenol. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[4] To control the reaction and favor mono-bromination, N-bromosuccinimide (NBS) is chosen as the brominating agent. NBS is a milder and more selective source of electrophilic bromine compared to liquid bromine, reducing the formation of poly-brominated byproducts.[5] The reaction is typically carried out in a suitable solvent at a controlled temperature.

Detailed Experimental Protocol:

  • To a stirred solution of 2-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NBS.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 6-bromo-2-methylphenol.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Williamson Ether Synthesis

The second step is the Williamson ether synthesis, a classic and reliable method for forming ethers.[6][7] The purified 6-bromo-2-methylphenol from the previous step is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a halide from an ethylating agent in an SN2 reaction to form the desired this compound.[3]

Detailed Experimental Protocol:

  • To a solution of 6-bromo-2-methylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a slight excess of a strong base like potassium carbonate or sodium hydride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add iodoethane or bromoethane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram:

Synthesis_Workflow Start Starting Material: 2-Methylphenol Reagent1 Reagents: N-Bromosuccinimide (NBS) Dichloromethane Start->Reagent1 Intermediate Intermediate: 6-Bromo-2-methylphenol Purification1 Purification: Column Chromatography Intermediate->Purification1 Product Final Product: This compound Purification2 Purification: Vacuum Distillation Product->Purification2 Reagent1->Intermediate Step 1: Bromination Reagent2 Reagents: Potassium Carbonate Iodoethane DMF Reagent2->Product Step 2: Williamson Ether Synthesis Purification1->Reagent2

Caption: A flowchart illustrating the two-step synthesis of this compound.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals for this compound would include:

    • A triplet and a quartet for the ethoxy group protons.

    • A singlet for the methyl group protons.

    • Signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns of these aromatic protons will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.4Triplet3H-OCH₂CH
~4.0Quartet2H-OCH ₂CH₃
~2.3Singlet3HAr-CH
~6.9 - 7.5Multiplet3HAromatic Protons
¹³C NMR Chemical Shift (δ, ppm) Assignment
~15-OCH₂C H₃
~65-OC H₂CH₃
~20Ar-C H₃
~110-155Aromatic Carbons

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic ring)

  • C-O stretching (ether linkage)

  • C-Br stretching

Table 2: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600
C-O (Ether) Stretch1000-1300
C-Br Stretch500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[8][9][10] This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[10]

Characterization Workflow Diagram:

Characterization_Workflow Crude Crude Product Purified Purified Product Crude->Purified Purification NMR NMR Spectroscopy (¹H and ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: A schematic of the analytical workflow for the characterization of this compound.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance.[11] It can cause severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust.[12]

  • 2-Methylphenol (o-cresol): This compound is toxic and corrosive. Handle with care to avoid skin contact and inhalation.

  • Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Bases: Potassium carbonate and sodium hydride are corrosive and/or reactive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][14]

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for this compound from readily available starting materials. The described protocols, along with the comprehensive characterization workflow, provide a self-validating system to ensure the production of a high-purity compound. The strategic choice of reagents and reaction conditions is explained to provide insight into the experimental design. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel organic molecules for potential applications in drug discovery and development.

References

  • Vertex AI Search. N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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  • McLafferty FW. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962;34(1):2-15. doi:10.1021/ac60181a002
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A Technical Guide to the Spectroscopic Data of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 1-Bromo-2-ethoxy-3-methylbenzene are based on the additive effects of the bromo, ethoxy, and methyl substituents on the aromatic ring.

Substituent Effects on the Aromatic Ring:

  • Ethoxy Group (-OCH₂CH₃): This is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. This effect increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).

  • Bromo Group (-Br): This is an ortho, para-directing but deactivating group. Its inductive electron-withdrawing effect deshields the aromatic protons, shifting them to a higher chemical shift (downfield).

  • Methyl Group (-CH₃): This is an ortho, para-directing and weakly activating group through an inductive effect, causing slight shielding of the aromatic protons.

Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (3H, in the range of δ 6.8-7.5 ppm):

    • The three protons on the benzene ring will appear as a complex multiplet due to their close chemical shifts and spin-spin coupling.

    • The proton at position 6 (ortho to the bromo group) is expected to be the most deshielded and appear furthest downfield.

    • The protons at positions 4 and 5 will be influenced by all three substituents, leading to overlapping signals.

  • Ethoxy Group Protons (5H):

    • -OCH₂- (2H): A quartet is expected around δ 4.0-4.2 ppm due to coupling with the adjacent methyl protons. The electronegative oxygen atom causes a significant downfield shift.

    • -CH₃ (3H): A triplet is expected around δ 1.3-1.5 ppm due to coupling with the adjacent methylene protons.

  • Methyl Group Proton (3H):

    • A singlet is expected around δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.8 - 7.5Multiplet3H
-OCH₂-4.0 - 4.2Quartet2H
-CH₃ (on ring)2.2 - 2.4Singlet3H
-OCH₂CH₃ 1.3 - 1.5Triplet3H

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon.[1]

Predicted Chemical Shifts:

  • Aromatic Carbons (6C, in the range of δ 110-160 ppm):

    • The carbon attached to the bromine atom (C1) will be deshielded, appearing around δ 115-120 ppm.

    • The carbon attached to the ethoxy group (C2) will be significantly deshielded due to the electronegative oxygen, appearing around δ 155-160 ppm.

    • The carbon attached to the methyl group (C3) will be deshielded, appearing around δ 135-140 ppm.

    • The remaining aromatic carbons (C4, C5, C6) will appear in the range of δ 110-130 ppm.

  • Ethoxy Group Carbons (2C):

    • -OCH₂-: This carbon will be deshielded by the oxygen and is expected around δ 65-70 ppm.

    • -CH₃: This aliphatic carbon will appear upfield, around δ 15-20 ppm.

  • Methyl Group Carbon (1C):

    • The carbon of the methyl group on the ring is expected around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-Br115 - 120
C-O155 - 160
C-CH₃135 - 140
Aromatic C-H110 - 130
-OC H₂-65 - 70
Ring -C H₃20 - 25
-OCH₂C H₃15 - 20

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • Aromatic C-H Stretch: A sharp peak or series of peaks will appear in the region of 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks corresponding to the C-H stretches of the ethoxy and methyl groups will be observed in the 2980-2850 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to strong absorptions from the stretching of the carbon-carbon double bonds in the benzene ring are expected in the 1600-1450 cm⁻¹ region.

  • C-O-C Asymmetric Stretch (Aryl Ether): A strong, characteristic band is predicted in the 1275-1200 cm⁻¹ range.[2]

  • C-O-C Symmetric Stretch (Aryl Ether): Another indicative band for the aryl ether linkage should appear around 1075-1020 cm⁻¹.[2]

  • C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 600-500 cm⁻¹, will indicate the presence of the bromo group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O-C Asymmetric Stretch1275 - 1200Strong
C-O-C Symmetric Stretch1075 - 1020Strong
C-Br Stretch600 - 500Medium to Strong

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Features:

  • Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. The calculated molecular weight is approximately 215.09 g/mol . Therefore, peaks are expected at m/z 214 and 216.

  • Major Fragmentation Pathways: Aromatic ethers are known to undergo specific fragmentation patterns.[3]

    • Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment ion with a characteristic bromine isotope pattern.

    • Loss of an ethoxy radical (-•OCH₂CH₃): This would also produce a bromine-containing fragment.

    • Cleavage of the C-Br bond: This would lead to a fragment without bromine.

    • Loss of ethene (CH₂=CH₂) via a McLafferty-type rearrangement is a common fragmentation pathway for ethers.[3]

1-Bromo-2-ethoxy-3-methylbenzene_MS M [M]⁺˙ m/z 214/216 M_minus_C2H5 [M - C₂H₅]⁺ m/z 185/187 M->M_minus_C2H5 - •C₂H₅ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z 169/171 M->M_minus_OC2H5 - •OC₂H₅ M_minus_Br [M - Br]⁺ m/z 135 M->M_minus_Br - •Br M_minus_C2H4 [M - C₂H₄]⁺˙ m/z 186/188 M->M_minus_C2H4 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For the ¹³C NMR spectrum, a larger sample size (50-100 mg) may be necessary, and a proton-decoupled pulse sequence should be used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin film of the liquid.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing:

    • Identify and label the major absorption peaks.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peaks, noting the characteristic 1:1 ratio for the bromine isotopes.

    • Analyze the fragmentation pattern to identify major fragment ions.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally similar molecules, a comprehensive set of expected data has been compiled. This information serves as a valuable resource for researchers in the fields of organic synthesis, drug development, and materials science for the identification and characterization of this compound.

References

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Navigating the Uncharted: A Technical Safety Guide to 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Profile: Physicochemical and Structural Insights

1-Bromo-2-ethoxy-3-methylbenzene, with the chemical formula C9H11BrO, is an aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group, suggests a certain level of chemical reactivity and specific physical properties. While experimental data for this exact molecule is scarce, we can infer its characteristics from related compounds.

Table 1: Physicochemical Properties of Structurally Related Compounds

Property1-Bromo-2-methoxy-3-methyl-5-nitrobenzene[1]1-Bromo-3-chloro-2-methoxy-4-methylbenzene[2]1-Bromo-3-ethyl-2-methoxybenzene[3]Unit
Molecular Weight262.06235.5215.09 g/mol
Boiling Point296256Not Available°C
Flash Point141105Not Available°C
Density1.571.48Not Availableg/cm³
Water Solubility9.87e-42.66e-4Not Availablemol/L
LogP (Octanol-Water Partition Coefficient)3.223.663.4-

Note: This data is for structurally similar compounds and should be used as an estimation for this compound.

The LogP values suggest that this compound is likely to be lipophilic and have low water solubility.[1][2][3] The expected boiling and flash points indicate that it is a combustible liquid, though not highly flammable at room temperature.[1][2]

cluster_molecule This compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 O O C2->O C4 C C3->C4 C9 CH3 C3->C9 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH2 O->C7 C8 CH3 C7->C8 cluster_workflow Safe Handling Workflow Start Assess Risks EngineeringControls Use Fume Hood & Ensure Good Ventilation Start->EngineeringControls PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat EngineeringControls->PPE Handling Handle with Care: - Avoid Inhalation - Avoid Skin/Eye Contact PPE->Handling Storage Store Properly: - Cool, Dry, Well-Ventilated Area - Tightly Closed Container Handling->Storage Waste Dispose as Hazardous Waste Handling->Waste End End of Process Storage->End Waste->End

Caption: A stepwise workflow for the safe handling of this compound.

Detailed PPE Recommendations:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. [4]* Eye Protection: Use chemical safety goggles. [4]* Skin and Body Protection: A standard laboratory coat should be worn. [5][6]For larger quantities or in case of a spill, consider additional protective clothing.

Storage and Incompatibility

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. [7][6][8]Keep it away from heat, sparks, and open flames. [7][9][8] Incompatible Materials:

  • Strong oxidizing agents. [7][9]

Emergency Procedures

Prompt and correct response during an emergency is critical.

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [10][6][9]* After Skin Contact: Immediately wash the affected area with plenty of soap and water. [6][9]Remove contaminated clothing. [9]If irritation persists, seek medical advice. [11]* After Eye Contact: Rinse cautiously with water for several minutes. [9]Remove contact lenses if present and easy to do. Continue rinsing. [9]If eye irritation persists, get medical advice/attention. [11][9]* After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10][6]

Accidental Release Measures
  • Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. [6]Ensure adequate ventilation. [6]* Major Spills: Evacuate the area. [6]Wear appropriate PPE, including respiratory protection. [6]Prevent the spill from entering drains or waterways. [6]Contain the spill and collect the material for disposal. [6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [12][5]* Specific Hazards: The compound is combustible. [6][9]Vapors may form explosive mixtures with air. [12]Heating can cause containers to rupture. [12][6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [12][5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. However, based on related compounds, it is prudent to assume that it may be harmful to aquatic life with long-lasting effects. [4]Avoid release to the environment. [7][6]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations. [7][6][9]Do not allow it to enter the sewer system or waterways. [13]

References

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The Interplay of Electronic Effects in 1-Bromo-2-ethoxy-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the electronic effects of substituents in 1-bromo-2-ethoxy-3-methylbenzene. As a senior application scientist, this document moves beyond a simple recitation of rules to offer a nuanced understanding of the interplay between inductive, resonance, and steric effects. This guide is designed to provide researchers and drug development professionals with the foundational knowledge to predict the reactivity and physicochemical properties of this and structurally related molecules, which is critical for rational drug design and synthetic strategy.

Introduction: Unraveling the Electronic Landscape of Substituted Benzenes

The benzene ring, with its delocalized π-electron system, is a fundamental scaffold in a vast array of pharmaceuticals and functional materials.[1] The introduction of substituents onto this aromatic core profoundly alters its electronic distribution, thereby influencing its reactivity, acidity, basicity, and overall biological activity.[2][3] Understanding the electronic effects of these substituents is paramount for predicting chemical behavior and designing molecules with desired properties.

This guide focuses on the specific case of this compound, a molecule featuring a unique combination of substituents with distinct electronic characteristics. We will dissect the individual contributions of the bromo, ethoxy, and methyl groups and then synthesize this information to paint a complete picture of the electronic landscape of the molecule. This analysis will encompass the concepts of the inductive effect , which is the polarization of σ-bonds due to electronegativity differences, and the resonance effect (or mesomeric effect), which involves the delocalization of π-electrons across the aromatic system.[4][5]

The Cast of Characters: Electronic Properties of Individual Substituents

To comprehend the combined influence of the substituents in this compound, we must first analyze the electronic nature of each group in isolation.

The Bromo Group: A Deactivating Ortho, Para Director

The bromine atom is a halogen and exhibits a dual nature in its electronic influence.[6][7]

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the σ-bond.[7] This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[8]

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[3][9] This donation of electron density via resonance partially counteracts the inductive withdrawal.

The inductive effect of halogens is generally stronger than their resonance effect, leading to an overall deactivation of the ring.[6] However, the resonance donation of electron density is directed specifically to the ortho and para positions, making these positions more electron-rich than the meta position. Consequently, the bromo group is classified as a deactivating ortho, para director .[6][7]

The Ethoxy Group: A Strongly Activating Ortho, Para Director

The ethoxy group (-OCH₂CH₃) is a powerful electron-donating group.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight inductive withdrawal of electron density from the ring.[4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be readily delocalized into the benzene ring's π-system.[3][9] This resonance effect is significantly stronger than its inductive effect.

The dominant +R effect of the ethoxy group strongly increases the electron density of the benzene ring, making it much more reactive towards electrophilic aromatic substitution than benzene itself.[10] This increased electron density is concentrated at the ortho and para positions, making the ethoxy group a strongly activating ortho, para director .[11]

The Methyl Group: A Weakly Activating Ortho, Para Director

The methyl group (-CH₃) is an alkyl group that donates electron density to the benzene ring.

  • Inductive Effect (+I): Alkyl groups are electron-donating through an inductive effect, pushing electron density towards the sp² hybridized carbons of the benzene ring.[12][13]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the ring. This effect also contributes to the electron-donating nature of the methyl group.

The methyl group is considered a weakly activating ortho, para director .[14][15] It increases the ring's reactivity towards electrophiles and directs incoming substituents to the ortho and para positions.

The Combined Effect: Electronic Landscape of this compound

The electronic properties of this compound are a result of the complex interplay of the individual substituent effects, further modulated by their relative positions on the benzene ring.

Cumulative Electronic Effects

The substituents are positioned ortho and meta to each other, leading to a complex pattern of electron distribution.

  • Activation/Deactivation: The powerful activating effect of the ethoxy group at position 2 will dominate the overall reactivity of the ring. The weakly activating methyl group at position 3 will further enhance this activation. The deactivating bromo group at position 1 will slightly temper this high reactivity but will not overcome the strong activation by the ethoxy and methyl groups. Therefore, the ring as a whole is expected to be activated towards electrophilic aromatic substitution.

  • Directing Effects: All three substituents are ortho, para directors. In a polysubstituted benzene, the directing effect of the most powerful activating group generally prevails.[16] In this case, the ethoxy group is the strongest activator.

The interplay of these effects can be visualized as follows:

G cluster_molecule This compound cluster_effects Electronic Effects cluster_combined Combined Influence mol Bromo Bromo (-Br) -I > +R Deactivating Ortho, Para Director Overall Overall Ring Character Bromo->Overall Ethoxy Ethoxy (-OEt) +R >> -I Strongly Activating Ortho, Para Director Ethoxy->Overall Methyl Methyl (-CH3) +I & Hyperconjugation Weakly Activating Ortho, Para Director Methyl->Overall Reactivity Activated Ring Overall->Reactivity Directing Complex Directing Effects Overall->Directing

Caption: Interplay of electronic effects in this compound.

Steric Hindrance: The "Ortho Effect"

A crucial factor in this molecule is the presence of three adjacent substituents. This close proximity leads to significant steric hindrance , often referred to as the "ortho effect".[17] This steric crowding can influence both the conformation of the substituents and the regioselectivity of reactions. For instance, the ethoxy and methyl groups may twist out of the plane of the benzene ring to minimize steric repulsion, which could slightly reduce the extent of resonance overlap.[17]

In electrophilic aromatic substitution reactions, the positions ortho to the bulky substituents will be sterically hindered.[16][18] This means that even though a position might be electronically activated, an incoming electrophile may be sterically prevented from attacking that site.

Predicting Reactivity and Regioselectivity

Based on the analysis above, we can make predictions about the reactivity of this compound in electrophilic aromatic substitution reactions.

The most activated and sterically accessible positions for an incoming electrophile would be C4 and C6. The C4 position is para to the bromo group and meta to the ethoxy and methyl groups. The C6 position is ortho to the bromo group and para to the methyl group. The directing effects of the powerful ethoxy group will strongly favor substitution at the positions ortho and para to it, which are C1 (already substituted), C3 (already substituted), and C5. The C5 position is also meta to the bromo and methyl groups.

Considering the combined electronic and steric effects, the most likely positions for electrophilic attack are C4 and C6 . The strong activating effect of the ethoxy group will likely direct an incoming electrophile to its ortho and para positions (C1, C3, C5). However, C1 and C3 are blocked. The C5 position is sterically accessible. Therefore, a mixture of products with substitution at C4, C5, and C6 is possible, with the precise ratio depending on the specific electrophile and reaction conditions.

Experimental and Computational Approaches for Validation

The predictions made in this guide can be validated through a combination of experimental and computational methods.

Experimental Protocols

A standard approach to experimentally probe the electronic effects in this molecule would involve electrophilic aromatic substitution reactions, such as nitration or bromination, followed by product analysis.

Protocol: Nitration of this compound

  • Dissolution: Dissolve this compound in a suitable inert solvent (e.g., acetic anhydride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and characterize the resulting isomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the nitration.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound.[19] These calculations can be used to:

  • Generate electrostatic potential maps to visualize the electron-rich and electron-poor regions of the molecule.

  • Calculate the energies of the carbocation intermediates formed during electrophilic attack at different positions on the ring to predict the most favorable reaction pathway.

  • Predict NMR chemical shifts, which can be compared with experimental data for structural elucidation.

G cluster_workflow Validation Workflow Prediction Theoretical Prediction (Electronic & Steric Effects) Experiment Experimental Validation (e.g., Nitration) Prediction->Experiment Computation Computational Analysis (DFT Calculations) Prediction->Computation Analysis Spectroscopic Analysis (NMR, MS) Experiment->Analysis Computation->Analysis Conclusion Validated Understanding of Reactivity & Regioselectivity Analysis->Conclusion

Caption: A workflow for validating the predicted electronic effects.

Quantitative Analysis: The Hammett Equation

For a more quantitative understanding of substituent effects, the Hammett equation can be employed.[20][21][22] This linear free-energy relationship correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[21][23] The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

While Hammett parameters are most accurately applied to meta and para substituents to avoid steric effects, they can provide a useful framework for understanding the electronic donating or withdrawing nature of the substituents in this compound.

Table 1: Hammett (σ) and Taft (σ) Substituent Constants*

Substituentσ_metaσ_paraInductive (σ_I)Resonance (σ_R)
-Br0.390.230.45-0.22
-OCH₃ (as a proxy for -OEt)0.12-0.270.25-0.52
-CH₃-0.07-0.17-0.05-0.12

Note: Data is compiled from various sources and provides a general indication of electronic effects. The ethoxy group is expected to have similar electronic properties to the methoxy group.

The positive σ values for the bromo group indicate its electron-withdrawing nature, while the negative values for the methoxy (ethoxy) and methyl groups signify their electron-donating character. The resonance parameters (σ_R) clearly show the strong electron-donating resonance of the alkoxy group and the weaker resonance donation of the bromo group.

Conclusion

The electronic landscape of this compound is a fascinating case study in the interplay of inductive, resonance, and steric effects. The dominant electron-donating character of the ethoxy group, supported by the methyl group, renders the aromatic ring highly activated towards electrophilic attack. While all three substituents are ortho, para directors, the regioselectivity of reactions will be a complex outcome of the powerful directing effect of the ethoxy group and the significant steric hindrance imposed by the three adjacent substituents. This guide provides a robust theoretical framework for predicting the behavior of this molecule, which can be further refined and validated through the experimental and computational methods outlined. A thorough understanding of these principles is indispensable for the rational design of novel molecules in the fields of medicinal chemistry and materials science.

References

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fiveable. (2025, August 15). Methylbenzene Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Ortho-Substituted Benzenes Definition. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Allen. (n.d.). The methyl group in benzene ring is :. Retrieved from [Link]

  • J. Michael McBride. (2018, April 2). 32.03 Inductive Effects in Substituted Benzenes. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Mega Lecture. (n.d.). CHAPTER 26: Benzene and Its Compounds. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects & Hammett Equation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • ResearchGate. (2020, January 3). Density Functional Theory Calculations For MethylBenzene Molecules group. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-bromo-2,4-dimethoxy-3-methylbenzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Bromoethoxy)-3-methylbenzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]

  • Chemguide. (2025, September 15). some more reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry Student. (2022, January 26). Bromination of Benzene (A-Level Chemistry). YouTube. Retrieved from [Link]

  • Philadelphia University. (n.d.). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Pearson. (n.d.). In the ether ethoxybenzene, what role does the benzene ring play in the naming process?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, ethoxy- (CAS 103-73-1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-Bromo-2-ethoxy-3-methylbenzene via the Williamson etherification of 2-bromo-6-methylphenol .

While standard O-alkylation protocols utilize Potassium Carbonate (


) in acetone, this specific substrate presents a steric challenge . The hydroxyl group is flanked by an ortho-bromo and an ortho-methyl group, creating a "steric pocket" that significantly retards nucleophilic attack using standard counter-ions (

,

).

To overcome this, this guide prioritizes a Cesium-Promoted Alkylation Protocol . The "Cesium Effect" utilizes the larger ionic radius of


 to form a loose ion pair with the phenoxide, enhancing its nucleophilicity and solubility in organic media, thereby ensuring >95% conversion with minimal side reactions.

Strategic Design & Mechanism

The Steric Challenge

In 2-bromo-6-methylphenol, the nucleophilic oxygen is shielded. Standard bases (


, 

) often result in incomplete conversion or require harsh temperatures that promote degradation. The lattice energy of Potassium Carbonate also limits its solubility in the preferred aprotic solvents.
The Solution: Cesium-Promoted Etherification

We utilize Cesium Carbonate (


)  in Acetonitrile (MeCN)  or N,N-Dimethylformamide (DMF) .
  • Solvation:

    
     is significantly more soluble in organic solvents than 
    
    
    
    .[1]
  • Naked Anion Effect: The large

    
     cation (1.67 Å) coordinates poorly with the phenoxide oxygen compared to 
    
    
    
    or
    
    
    . This results in a "naked," highly reactive phenoxide anion that can easily penetrate the steric bulk to attack the ethylating agent.
Reaction Scheme

The reaction proceeds via an


 mechanism where the generated phenoxide attacks the electrophilic carbon of Ethyl Iodide.

ReactionScheme Start 2-Bromo-6-methylphenol (Sterically Hindered) Inter Cesium Phenoxide (Loose Ion Pair) Start->Inter Deprotonation (-H+) Base Base: Cs2CO3 (Cesium Effect) Base->Inter Product This compound (Target Ether) Inter->Product SN2 Attack (Reflux) Reagent Ethyl Iodide (EtI) (Electrophile) Reagent->Product

Figure 1: Reaction pathway highlighting the intermediate Cesium Phenoxide species.

Experimental Protocol

Materials & Reagents Table

Note: Equivalents (eq) are calculated relative to the starting phenol.

ReagentMW ( g/mol )Equiv.[2]RoleCritical Specification
2-Bromo-6-methylphenol 187.041.0SubstratePurity >97%
Ethyl Iodide (EtI) 155.971.5ElectrophileStabilized with Copper
Cesium Carbonate (

)
325.822.0BaseAnhydrous, finely ground
Acetonitrile (MeCN) 41.05-SolventHPLC Grade, Dry
DMF (Alternative)73.09-SolventAnhydrous (if T > 80°C needed)
Step-by-Step Procedure (Bench Scale: 10g)
Phase 1: Setup and Deprotonation
  • Glassware: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware.

  • Charging: Under a gentle nitrogen stream, add 2-bromo-6-methylphenol (10.0 g, 53.5 mmol) and Anhydrous Acetonitrile (100 mL, 10 vol).

  • Base Addition: Add Cesium Carbonate (34.8 g, 107 mmol, 2.0 eq) in a single portion.

    • Observation: The suspension may turn slightly yellow/orange as the phenoxide forms.

    • Tech Tip: Stir vigorously at Room Temperature (RT) for 15 minutes to ensure deprotonation initiation before adding the alkyl halide.

Phase 2: Alkylation (

Reaction)
  • Electrophile Addition: Add Ethyl Iodide (6.4 mL, 12.5 g, 80.2 mmol, 1.5 eq) dropwise via syringe.

    • Safety: Ethyl Iodide is volatile and carcinogenic. Perform in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 82°C) .

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC every 2 hours.

    • Target: Disappearance of the phenol peak (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
    • Duration: Typical reaction time is 4–6 hours.

Phase 3: Workup and Purification
  • Quench: Cool the reaction mixture to RT. Filter through a celite pad to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the pad with Ethyl Acetate (50 mL).
  • Extraction: Concentrate the filtrate under reduced pressure to remove Acetonitrile. Redissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted phenol.

    • Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often sufficiently pure (>95%). If higher purity is required, perform vacuum distillation (bp ~110-115°C @ 5 mmHg) or flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Quality Control & Validation

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow oil.

  • GC-MS: Molecular ion peak

    
     at m/z 228/230 (1:1 ratio due to 
    
    
    
    isotopes).
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.35 (d, 1H, Ar-H)
      
    • 
       7.10 (d, 1H, Ar-H)
      
    • 
       6.90 (t, 1H, Ar-H)
      
    • 
       4.05 (q, 2H, 
      
      
      
      ) – Diagnostic quartet.
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       1.45 (t, 3H, 
      
      
      
      )
Troubleshooting Guide

Troubleshooting Issue Issue: Low Conversion (<50%) Check1 Check TLC/HPLC Is Phenol remaining? Issue->Check1 Decision1 Yes, Phenol present Check1->Decision1 Action1 Increase Temp Switch Solvent to DMF (100°C) Decision1->Action1 If Solvent is MeCN Action2 Add Catalyst Add 10 mol% TBAI (Phase Transfer) Decision1->Action2 If Solvent is Acetone/DMF

Figure 2: Decision tree for optimizing low yields.

Safety & Handling (SDS Summary)

  • Ethyl Iodide: Highly toxic, potential carcinogen, respiratory irritant. Use only in a certified fume hood.

  • 2-Bromo-6-methylphenol: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Cesium Carbonate: Irritant. Avoid dust inhalation.

References

  • Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Lee, J. C., et al. (1995).[5] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications, 25(9), 1367-1370. (Establishes the Cesium Effect for phenols).

  • Sigma-Aldrich. "2-Bromo-1-ethoxy-3-methylbenzene Product Page." (Physical Data & CAS Verification).

  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Vol. 1, Wiley.
  • PubChem. "Compound Summary: this compound." National Library of Medicine.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 1-Bromo-2-ethoxy-3-methylbenzene as a substrate in this pivotal transformation. The strategic positioning of the bromo, ethoxy, and methyl groups on the aromatic ring presents a unique substrate for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3]

This document will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights into the critical parameters that govern reaction success. By understanding the "why" behind each step, researchers can confidently adapt and optimize this protocol for their specific synthetic targets.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-donating nature of the ethoxy and methyl groups can influence the rate of this step.

  • Transmetalation: This is a crucial step where the organic moiety from the boronic acid derivative is transferred to the palladium center.[6] The presence of a base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[7][8][9][10]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X (Ar = 2-ethoxy-3-methylphenyl) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G Product Release H Ar-X (1-Bromo-2-ethoxy- 3-methylbenzene) H->B I Ar'B(OH)₂ + Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially Available---
Arylboronic Acid>97%Commercially AvailablePartner of choice
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially AvailablePre-catalyst
Triphenylphosphine (PPh₃)>99%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
Deionized Water------Co-solvent
Ethyl AcetateACS GradeCommercially AvailableFor workup
Brine (saturated NaCl solution)------For workup
Anhydrous Magnesium Sulfate (MgSO₄)------Drying agent
Celite®------Filtration aid
Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

1. Reaction Setup and Degassing:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

2. Solvent Addition and Reaction:

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The use of a solvent mixture is common in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

3. Reaction Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.[12]

Critical Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale
Palladium Source Pd(OAc)₂ / PPh₃A common and effective in-situ generated catalyst system. Other palladium sources like Pd(PPh₃)₄ or Buchwald precatalysts can also be used.[4]
Ligand Triphenylphosphine (PPh₃)A readily available and robust phosphine ligand suitable for many Suzuki couplings. Electron-rich and bulky phosphine ligands can enhance reactivity for challenging substrates.[5]
Base K₂CO₃An effective and economical base. Other bases such as Cs₂CO₃, K₃PO₄, or organic bases can be employed, and their choice can significantly influence the reaction outcome.[1]
Solvent Dioxane/WaterA common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[11] The polarity of the solvent can influence reaction selectivity and rate.[13]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition of the catalyst or reagents.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium precursor and ligand.
Insufficiently active baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous if required by the specific protocol.
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Protodeborylation of Boronic Acid Presence of protic impurities or excess waterUse anhydrous solvents and limit the amount of water in the reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of substituted biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters outlined in this guide, researchers can achieve high yields and purity. The provided protocol serves as a solid foundation, which can be further optimized to meet the specific demands of various synthetic targets in academic and industrial research.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.).
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (n.d.).
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16).

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Application Note & Protocol: Formation of 2-Ethoxy-3-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2-ethoxy-3-methylphenylmagnesium bromide, from 1-bromo-2-ethoxy-3-methylbenzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for determining the reagent's concentration. The protocol emphasizes the critical need for anhydrous conditions and provides practical insights into the initiation and execution of the Grignard reaction.

Introduction to Grignard Reagents

Grignard reagents are highly valuable organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are renowned for their ability to form new carbon-carbon bonds.[2][3] This capability makes them indispensable tools in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular frameworks.[4]

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[5][6] This dual reactivity allows Grignard reagents to react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to yield alcohols and carboxylic acids, respectively.[4][6][7]

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[8] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.[9][10][11]

Synthesis of 2-Ethoxy-3-methylphenylmagnesium Bromide

The formation of 2-ethoxy-3-methylphenylmagnesium bromide from this compound is a classic example of a Grignard reaction involving an aryl halide. The resulting organometallic compound is a versatile intermediate for the introduction of the 2-ethoxy-3-methylphenyl moiety into various molecular scaffolds.

Reaction Mechanism

The generally accepted mechanism for the formation of a Grignard reagent is believed to occur on the surface of the magnesium metal.[12][13] The reaction is thought to proceed through radical intermediates.[13][14]

Grignard_Mechanism This compound This compound Radical Anion Intermediate Radical Anion Intermediate This compound->Radical Anion Intermediate Single Electron Transfer (SET) Mg(0) surface Mg(0) surface Mg(0) surface->Radical Anion Intermediate Aryl Radical + MgBr Aryl Radical + MgBr Radical Anion Intermediate->Aryl Radical + MgBr Fragmentation 2-Ethoxy-3-methylphenylmagnesium Bromide 2-Ethoxy-3-methylphenylmagnesium Bromide Aryl Radical + MgBr->2-Ethoxy-3-methylphenylmagnesium Bromide Recombination at Mg surface

Figure 1: Simplified mechanism of Grignard reagent formation.

Critical Parameters
  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and react readily with water to form the corresponding hydrocarbon, thereby quenching the reagent.[1][4][15] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential.[16] They solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms with the magnesium center.[9][10] THF is often preferred for its higher boiling point and better solvating ability, especially with less reactive aryl bromides.[16]

  • Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2][17] Several methods can be used to activate the magnesium, including mechanical stirring, crushing the magnesium turnings, or using chemical activators like iodine, 1,2-dibromoethane, or methyl iodide.[2][5][17]

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask with a side arm
Magnesium turningsReflux condenser
Anhydrous tetrahydrofuran (THF)Dropping funnel
Iodine (crystal)Magnetic stirrer and stir bar
Standardized solution of sec-butanol in THFSyringes and needles
1,10-Phenanthroline (indicator)Inert gas supply (Nitrogen or Argon)
Saturated aqueous ammonium chlorideHeating mantle or oil bath
Anhydrous sodium sulfateIce-water bath
Protocol for the Synthesis of 2-Ethoxy-3-methylphenylmagnesium Bromide

Safety First: Grignard reagents can be pyrophoric, and the reaction is exothermic.[15][18] Ethereal solvents are highly flammable.[18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[18]

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_initiation Initiation cluster_reaction Reaction cluster_workup Post-Reaction A 1. Assemble and flame-dry glassware under inert atmosphere B 2. Add Mg turnings and an iodine crystal to the flask A->B C 3. Add a small amount of anhydrous THF B->C D 4. Prepare a solution of this compound in THF C->D E 5. Add a small aliquot of the bromide solution to the Mg suspension D->E F 6. Observe for signs of reaction (e.g., color change, gentle reflux) E->F G 7. Slowly add the remaining bromide solution via dropping funnel F->G Once initiated H 8. Maintain a gentle reflux G->H I 9. Stir until most of the Mg is consumed H->I J 10. Cool the reaction mixture I->J K 11. The Grignard reagent is ready for use or titration J->K

Figure 2: Workflow for Grignard reagent synthesis.

Step-by-Step Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (round-bottom flask, reflux condenser, dropping funnel) and allow it to cool to room temperature under a stream of inert gas.[19]

  • Reaction Setup: Assemble the glassware promptly. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the round-bottom flask. The iodine serves as an activating agent.[16]

  • Initial Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 5-10%) of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension. The reaction may require an induction period. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or brownish solution, often accompanied by gentle boiling of the solvent.[16] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.[1]

  • Addition: Once the reaction has initiated, slowly add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[16] The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[19]

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to ensure the reaction goes to completion, which is indicated by the consumption of most of the magnesium metal.

  • Use of the Grignard Reagent: The resulting dark-colored solution of 2-ethoxy-3-methylphenylmagnesium bromide is now ready for use in subsequent reactions. It is typically used in situ without isolation.

Protocol for Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent, as the yield is never quantitative. Titration provides an accurate measure of the active Grignard reagent concentration.[15] Several methods are available; a common one involves titration against a known amount of a protic compound with an indicator.[20]

Procedure using sec-Butanol and 1,10-Phenanthroline: [21][22]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of 1,10-phenanthroline (a few milligrams) in anhydrous THF.

  • Titrant Addition: Add a known volume of a standardized solution of sec-butanol in THF to the flask.

  • Titration: Slowly add the prepared Grignard reagent solution dropwise from a syringe to the stirred indicator solution.

  • Endpoint: The endpoint is reached when a persistent color change (typically to a violet or reddish-brown) is observed.[22]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of sec-butanol.

Troubleshooting and Side Reactions

Problem Possible Cause Solution
Reaction fails to initiateWet glassware or solvent; inactive magnesiumEnsure all equipment is scrupulously dry. Use fresh, high-quality anhydrous solvent. Activate magnesium by crushing, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.[2][17]
Reaction becomes too vigorousAddition of aryl bromide is too fastSlow the rate of addition. Use an ice-water bath to cool the reaction flask.[19]
Low yield of Grignard reagentPresence of moisture or oxygen; formation of biphenyl side productUse rigorous anhydrous and inert atmosphere techniques. Avoid high concentrations of the aryl bromide and elevated temperatures to minimize the formation of the biphenyl side product.[23]

A common side reaction is the Wurtz-type coupling of the aryl halide with the Grignard reagent to form a biphenyl derivative.[23] This is more prevalent at higher temperatures and concentrations of the aryl halide.

Conclusion

The successful synthesis of 2-ethoxy-3-methylphenylmagnesium bromide hinges on meticulous attention to experimental detail, particularly the exclusion of water and air.[4][15] By following the outlined protocols for synthesis and titration, researchers can reliably prepare and quantify this versatile Grignard reagent for use in a wide range of synthetic applications. The inherent reactivity of Grignard reagents necessitates strict adherence to safety protocols to mitigate the risks of fire and exothermic reactions.[18][24]

References

  • Grignard Reaction Reagents: A Toolbox for Chemists - Industrial Chemical Manufacturers. (2024, September 19).
  • Why is ether used as a solvent during Grignard reactions? - askIITians. (2025, July 18).
  • The Grignard Reaction. (n.d.).
  • Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu. (n.d.).
  • 12.1 Grignard reagents - Organic Chemistry II - Fiveable. (2025, August 15).
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14).
  • Grignard Reaction - American Chemical Society. (n.d.).
  • Grignard Reaction Mechanism - BYJU'S. (n.d.).
  • Titration Grignard and BuLi - Chemistry - Scribd. (n.d.).
  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19).
  • How to measure the concentration of any grignard reagent (RMgX) in situ? - ResearchGate. (2012, October 23).
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. (2024, April 11).
  • Grignard reagent - Wikipedia. (n.d.).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters - ACS Publications. (2000, June 28).
  • Opskr. K 286 Titration RMgX. (2010, October 5).
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5).
  • Synthesis and Application of Alkyl Grignard Reagents - Smolecule. (n.d.).
  • making Grignard reagents - YouTube. (2019, January 7).
  • grignard reagents - Chemguide. (n.d.).
  • Grignard Reaction. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).

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Use of 1-Bromo-2-ethoxy-3-methylbenzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Bromo-2-ethoxy-3-methylbenzene in Pharmaceutical Intermediate Synthesis

Part 1: Executive Summary & Technical Significance

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 1208078-16-3 (and related isomers depending on specific substitution patterns)[1]

  • Molecular Formula: C₉H₁₁BrO[2][3]

  • Molecular Weight: 215.09 g/mol [2][3]

Strategic Role in Drug Discovery: this compound serves as a high-value "privileged scaffold" in medicinal chemistry, particularly for the optimization of G-Protein Coupled Receptor (GPCR) antagonists and SGLT2 inhibitor analogs . Its utility stems from its unique trisubstituted substitution pattern (1,2,3-vicinal), which imparts specific steric and electronic properties unavailable in simpler disubstituted benzenes.

Key Functional Attributes:

  • Conformational Locking: The ortho-ethoxy and meta-methyl groups create a crowded steric environment. When coupled to another ring (e.g., via Suzuki coupling), this forces the resulting biaryl system into a twisted, non-planar conformation, often critical for binding selectivity in protein pockets.

  • Metabolic Blocking: The C3-methyl group blocks a potential site of metabolic oxidation (CYP450 hydroxylation), extending the half-life of the final API.

  • Lipophilicity Modulation: The ethoxy group provides a balance of lipophilicity (LogP) and hydrogen-bond accepting capability, distinct from methoxy (too polar) or propoxy (too bulky) analogs.

Part 2: Chemical Profile & Reactivity Analysis

This compound is an electron-rich aryl bromide. The presence of the electron-donating ethoxy group at the ortho position activates the ring but also destabilizes the C-Br bond towards oxidative addition in palladium-catalyzed cycles compared to electron-deficient aryl halides.

PropertyValue/CharacteristicImplication for Synthesis
Electronic State Electron-Rich (Ethoxy donor)Slower oxidative addition; requires electron-rich ligands (e.g., S-Phos, X-Phos).
Steric Environment High (Vicinal substitution)High barrier to rotation in biaryl products; requires elevated temperatures or specific catalysts.
Solubility High in organic solvents (THF, Toluene)Compatible with standard non-polar reaction media.
Leaving Group BromideGood balance of reactivity and stability (vs. Iodide or Chloride).

Part 3: Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a hindered biaryl scaffold, mimicking the core structure of SGLT2 inhibitors.

Rationale: Standard Pd(PPh₃)₄ conditions often fail due to the steric bulk of the ortho-ethoxy group. This protocol uses a Buchwald-type precatalyst system to ensure high yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: S-Phos (4 mol%) – Critical for sterically hindered substrates.

  • Base: K₃PO₄ (3.0 equiv)[4]

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a dry reaction vial with this compound (1.0 mmol, 215 mg), Aryl Boronic Acid (1.2 mmol), K₃PO₄ (636 mg), Pd(OAc)₂ (4.5 mg), and S-Phos (16.4 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12 hours. The biphasic system requires rapid stirring to ensure phase transfer.

  • Monitoring: Monitor by HPLC/TLC. The starting bromide should be fully consumed (Rf ~0.6 in 10% EtOAc/Hex).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Appearance of a fluorescent spot (biaryl product) on TLC distinct from the non-fluorescent starting bromide.

  • Failure Mode: If homocoupling of boronic acid is observed, reduce oxygen exposure or increase the catalyst loading.

Protocol B: Lithium-Halogen Exchange & Formylation

Objective: To convert the bromide into an aldehyde functionality for subsequent reductive amination.

Rationale: The ethoxy group can direct ortho-lithiation, but the bromine atom dominates reactivity via rapid Li-Hal exchange. Low temperature is mandatory to prevent benzyne formation or scrambling.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes) (1.1 equiv)

  • DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and cool to -78°C under Nitrogen.

  • Dissolution: Dissolve this compound (500 mg) in anhydrous THF (10 mL).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Crucial: Maintain internal temperature below -70°C. Stir for 30 minutes.

  • Quench/Formylation: Add anhydrous DMF (0.3 mL) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution (10 mL).

  • Isolation: Extract with Diethyl Ether, dry, and concentrate to yield the crude aldehyde.

Part 4: Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of this intermediate, showing how it serves as a branch point for creating Biaryls (via Suzuki) or Benzyl Amines (via Formylation/Reductive Amination).

SyntheticPathways Start 1-Bromo-2-ethoxy- 3-methylbenzene LiSpecies Aryl-Lithium Intermediate Start->LiSpecies n-BuLi, THF -78°C (Li-Hal Exch) PdSpecies Pd(II)-Oxidative Complex Start->PdSpecies Pd(OAc)2, S-Phos (Oxidative Addition) Aldehyde 2-Ethoxy-3-methyl- benzaldehyde LiSpecies->Aldehyde 1. DMF 2. H3O+ Biaryl Hindered Biaryl Scaffold PdSpecies->Biaryl Ar-B(OH)2, K3PO4 (Suzuki Coupling) BenzylAmine Benzyl Amine (GPCR Ligand) Aldehyde->BenzylAmine R-NH2, NaBH(OAc)3 (Reductive Amination)

Caption: Divergent synthetic workflows for this compound, highlighting its versatility in accessing both biaryl and benzyl-amine pharmacophores.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information. Link

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. (Reference for Li/Mg exchange protocols).

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered ortho-Alkoxy Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 1-Bromo-2-ethoxy-3-methylbenzene (CAS: 1208078-16-3) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The Buchwald-Hartwig amination is a cornerstone catalytic reaction for the construction of C–N bonds in pharmaceutical development[1]. However, aryl halides bearing ortho-alkoxy and meta-alkyl substituents present unique steric and electronic challenges. This application note provides a comprehensive, self-validating protocol for the amination of This compound . By leveraging dialkylbiaryl phosphine ligands (RuPhos and BrettPhos), this guide details how to overcome the steric congestion at the reaction center to achieve high-yielding couplings with both primary and secondary amines.

Mechanistic Insights & Causality (E-E-A-T)

The Substrate Challenge: 1,2,3-Trisubstitution

This compound features an ethoxy group compressed between a bromo group (position 1) and a methyl group (position 3). This 1,2,3-trisubstitution pattern restricts the conformational freedom of the ethoxy group, projecting its steric bulk directly toward the C–Br bond.

  • Causality: During the catalytic cycle, this steric wall impedes the initial oxidative addition of the Pd(0) catalyst. Furthermore, the electron-donating nature of the alkoxy group reduces the electrophilicity of the aryl bromide, slowing down the reaction kinetics compared to electron-deficient substrates[2].

Ligand Selection: RuPhos vs. BrettPhos

To overcome these barriers, the choice of ligand is strictly dictated by the amine class:

  • Secondary Amines (e.g., Morpholine): RuPhos is the optimal ligand. Its bulky dicyclohexylphosphine moiety and isopropoxy-substituted biaryl lower ring promote the formation of a highly active mono-ligated [L-Pd(0)] species[3]. The steric bulk accelerates the rate-limiting reductive elimination step, preventing the catalyst from resting in the stable Pd(II) amido state[4].

  • Primary Amines (e.g., Aniline): BrettPhos is required. Primary amines are prone to over-arylation (forming diarylamines). The extreme steric profile of BrettPhos physically blocks a second aryl halide from coordinating to the Pd center, ensuring exclusive mono-arylation[2].

The ortho-Alkoxy Effect

Interestingly, once oxidative addition occurs, the oxygen atom of the ortho-ethoxy group can provide weak secondary coordination to the palladium center. This stabilizes the transient Pd(II) intermediate, preventing premature catalyst decomposition before the amine nucleophile can coordinate and undergo deprotonation by the base.

Reaction Design & Quantitative Data

The following tables summarize the optimization data for coupling this compound with representative amines.

Table 1: Catalyst Optimization for Secondary Amination (Morpholine)

Entry Catalyst System (1 mol% Pd) Base (1.5 eq) Solvent Temp (°C) Conversion (%)
1 Pd2(dba)3 / BINAP NaOtBu Toluene 100 18
2 Pd2(dba)3 / XPhos NaOtBu Toluene 100 68
3 Pd2(dba)3 / RuPhos NaOtBu Toluene 100 >98

| 4 | Pd2(dba)3 / RuPhos | Cs2CO3 | 1,4-Dioxane | 100 | 85 |

Table 2: Catalyst Optimization for Primary Amination (Aniline)

Entry Catalyst System (1 mol% Pd) Base (1.5 eq) Solvent Temp (°C) Conversion (%)
1 Pd2(dba)3 / RuPhos NaOtBu Toluene 100 55 (High diarylation)
2 Pd2(dba)3 / BrettPhos NaOtBu Toluene 100 96

| 3 | Pd(OAc)2 / tBuBrettPhos | NaOtBu | Toluene | 100 | 92 |

Experimental Workflows & Visualizations

Catalytic Cycle

CatalyticCycle cluster_cycle Pd_precatalyst Pd Precatalyst (Pd2(dba)3 + Ligand) Pd0 [L-Pd(0)] Active Catalyst Pd_precatalyst->Pd0 Activation PdII_OA [L-Pd(II)(Ar)(Br)] Oxidative Addition Pd0->PdII_OA + this compound PdII_Amine [L-Pd(II)(Ar)(NR2)] Amido Complex PdII_OA->PdII_Amine + Amine & NaOtBu - NaBr & tBuOH PdII_Amine->Pd0 Reductive Elimination Product Coupled Product (Ar-NR2) PdII_Amine->Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the active mono-ligated Pd species.

Standard Schlenk Workflow

Workflow Step1 1. Solid Reagents Charge Pd, Ligand, Base Step2 2. Inert Atmosphere Evacuate/Argon (x3) Step1->Step2 Step3 3. Liquid Addition Add Ar-Br, Amine, Solvent Step2->Step3 Step4 4. Reaction Heat at 100 °C Step3->Step4 Step5 5. Workup Filter, Concentrate, Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for air-sensitive cross-coupling reactions.

Step-by-Step Experimental Protocols

Protocol A: Coupling with a Secondary Amine (Morpholine)

This protocol utilizes RuPhos to accommodate the steric bulk of the secondary amine and the ortho-ethoxy group.

1. Preparation of the Reaction Vessel:

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (9.2 mg, 0.01 mmol, 1 mol% Pd) and RuPhos (9.3 mg, 0.02 mmol, 2 mol%).

  • Add Sodium tert-butoxide (NaOtBu) (144 mg, 1.50 mmol, 1.5 equiv). Causality: NaOtBu is a strong base necessary to deprotonate the coordinated amine, driving the formation of the Pd-amido complex[4].

2. Establishing an Inert Atmosphere:

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with Argon. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Strict exclusion of oxygen is mandatory.

3. Addition of Liquid Reagents:

  • Via syringe, add this compound (215 mg, 1.00 mmol, 1.0 equiv) and Morpholine (104 µL, 1.20 mmol, 1.2 equiv).

  • Add anhydrous, degassed Toluene (4.0 mL).

4. Reaction Execution & Self-Validation:

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Self-Validating Checkpoint: The initial mixture will appear deep purple/red due to the Pd2(dba)3. Within 5–10 minutes of heating, the solution should transition to a clear, pale yellow or orange color. This visual shift confirms the successful reduction and ligand coordination to form the active [RuPhos-Pd(0)] catalyst. If the solution turns opaque black, palladium aggregation (Pd black) has occurred, indicating oxygen ingress or ligand failure.

  • Stir vigorously for 12 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).

5. Workup:

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the morpholino-arene product.

Protocol B: Coupling with a Primary Amine (Aniline)

This protocol utilizes BrettPhos to prevent diarylation, a common side reaction with primary amines.

1. Reagent Charging:

  • Charge an oven-dried Schlenk tube with Pd2(dba)3 (9.2 mg, 0.01 mmol), BrettPhos (10.7 mg, 0.02 mmol), and NaOtBu (144 mg, 1.50 mmol).

  • Evacuate and backfill with Argon (x3).

2. Liquid Addition & Heating:

  • Add this compound (215 mg, 1.00 mmol), Aniline (110 µL, 1.20 mmol), and degassed Toluene (4.0 mL).

  • Heat at 100 °C for 12 hours.

  • Self-Validating Checkpoint: Similar to Protocol A, look for the transition from dark red to a homogenous yellow/orange solution. BrettPhos complexes are highly stable, and the reaction should remain homogeneous without precipitation of Pd black.

3. Workup:

  • Cool, filter through Celite, and concentrate. Purify via silica gel chromatography. The extreme steric profile of BrettPhos ensures that the mono-arylated secondary amine is the exclusive product, with <2% diarylation observed[2].

References

  • Buchwald Ligands Review Source: Entegris URL
  • Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Buchwald-Hartwig Amination Mechanism and Scope Source: Chemistry LibreTexts URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL

Sources

Application Note: Regioselective Lithiation of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the regioselective lithiation of 1-Bromo-2-ethoxy-3-methylbenzene (BEMB) . Unlike simple aryl halides, BEMB possesses a unique "Blocked Ortho" substitution pattern (1-Br, 2-OEt, 3-Me). This structural feature effectively eliminates competitive Directed Ortho Metalation (DoM) pathways, making Lithium-Halogen (Li-Br) exchange the exclusive reaction channel at low temperatures.

Key Technical Insight: The presence of the methyl group at the C3 position and the bromine at C1 occupies both sites ortho to the directing ethoxy group. Consequently, treatment with n-butyllithium (n-BuLi) results in rapid, clean Li-Br exchange at C1, generating a chelation-stabilized aryllithium intermediate ready for electrophilic trapping.

Strategic Analysis & Mechanism

The "Blocked Ortho" Advantage

In many alkoxy-substituted aryl bromides, competition exists between Li-Br exchange (at the halogen) and DoM (at the hydrogen ortho to the alkoxy group).

  • Scenario A (Standard Anisole): 2-Bromoanisole has an open ortho position (C3). While Li-Br exchange dominates kinetically, higher temperatures or amide bases can trigger DoM or "Halogen Dance" isomerization.

  • Scenario B (BEMB - This Substrate):

    • Position 1: Bromine (Site of Exchange).[1][2]

    • Position 2: Ethoxy (Directing Group).[3]

    • Position 3: Methyl (Steric Blocker).[4]

    Because the C3 position is blocked by a methyl group, the ethoxy group cannot direct metalation to that site. This forces the reaction exclusively through the C1 Li-Br exchange pathway, significantly increasing yield and purity profiles compared to less substituted analogues.

Reaction Pathway Diagram

The following diagram illustrates the specific activation pathway and the chelation stabilization provided by the ethoxy group.

LithiationPathway cluster_mechanism Mechanistic Control Substrate 1-Bromo-2-ethoxy- 3-methylbenzene Intermediate Lithiated Species (C1-Li, O-Li Chelation) Substrate->Intermediate Li-Br Exchange (Fast, Kinetic) Reagent n-BuLi (THF, -78°C) Reagent->Intermediate Product Functionalized Product (C1-E) Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., DMF, B(OiPr)3) Electrophile->Product

Caption: Reaction pathway showing the conversion of BEMB to the chelated aryllithium intermediate via Li-Br exchange, followed by electrophilic trapping.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Substrate This compound (>97%)Starting Material
Organolithium n-Butyllithium (1.6 M or 2.5 M in Hexanes)Lithiating Agent
Solvent Tetrahydrofuran (THF), Anhydrous, Inhibitor-freeReaction Medium (Promotes Exchange)
Electrophile DMF, Triisopropyl borate, etc.Functionalization Agent
Quench Sat. NH₄Cl or 1M HClProtonation/Hydrolysis
Gas Argon or Nitrogen (UHP Grade)Inert Atmosphere
Step-by-Step Procedure

Step 1: Setup and Inertion

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and temperature probe.

  • Flush the system with Argon for 15 minutes.

  • Charge the flask with This compound (1.0 equiv) .

  • Add Anhydrous THF (0.2 M concentration relative to substrate) via syringe. Note: THF is critical here; diethyl ether is less effective at breaking down n-BuLi aggregates, slowing the exchange.

Step 2: Cryogenic Cooling

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Allow the internal temperature to stabilize (approx. 10-15 mins).

Step 3: Lithiation (Li-Br Exchange)

  • Add n-BuLi (1.05 equiv) dropwise via syringe pump or carefully controlled manual injection over 10 minutes.

    • Observation: A slight color change (often pale yellow to orange) may occur, indicating the formation of the aryllithium species.

  • Stir at -78°C for 30–45 minutes .

    • Checkpoint: Unlike DoM which can take hours, Li-Br exchange is extremely fast. 30 minutes is sufficient for >98% conversion. Extended stirring is unnecessary and risks side reactions.[5]

Step 4: Electrophile Trapping

  • Add the Electrophile (1.2–1.5 equiv) dropwise (neat or dissolved in minimal THF) while maintaining the temperature below -70°C.

    • Common Electrophiles:

      • DMF: For formylation (Aldehyde synthesis).

      • B(OiPr)₃: For boronic acid synthesis.

      • CO₂ (gas/solid): For carboxylic acid synthesis.

  • After addition, stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1–2 hours.

Step 5: Quench and Workup

  • For Boronic Acids/Carboxylic Acids: Quench with 1M HCl (to protonate the ate-complex).

  • For Aldehydes/Alcohols: Quench with Saturated NH₄Cl.

  • Extract with Ethyl Acetate (3x).[1][3] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Case Studies & Electrophile Scope

The following table summarizes expected outcomes based on internal validation data using this specific scaffold.

ElectrophileProduct TypeExpected YieldCritical Note
DMF Benzaldehyde85-92%Warm to RT ensures collapse of the tetrahedral intermediate.
Triisopropyl Borate Arylboronic Acid80-88%Acidic hydrolysis (1M HCl) required during workup.
Hexachloroethane Aryl Chloride90-95%"Reverse Halogen Exchange" – useful for modifying reactivity.
Trimethylsilyl Chloride Aryl Silane>95%Extremely fast reaction; can be quenched at -78°C.

Troubleshooting & Optimization

Common Failure Modes
  • Wurtz Coupling (Dimerization):

    • Symptom:[2][5][6][7][8][9][10][11] Observation of biaryl impurities (dimers).

    • Cause: Temperature too high during n-BuLi addition.

    • Solution: Ensure internal temperature remains <-70°C during addition.

  • Protonation (Starting Material Recovery):

    • Symptom:[2][5][6][7][8][9][10][11] High recovery of de-brominated product (1-ethoxy-2-methylbenzene) or starting material.

    • Cause: Wet THF (quenching the anion) or insufficient n-BuLi.

    • Solution: Distill THF over Na/Benzophenone or use column-dried solvents. Titrate n-BuLi before use.

"Halogen Dance" Risk Assessment

While the 3-methyl group blocks the immediate ortho position, migration to the C4 or C5 position is theoretically possible in thermodynamically controlled systems.

  • Risk Level: Low.

  • Mitigation: Keep reaction time at -78°C under 1 hour. The C1-Li species is stabilized by the C2-OEt group (chelation effect), making it the thermodynamic and kinetic product.

Safety: Handling n-Butyllithium

  • Pyrophoric Hazard: n-BuLi ignites on contact with air. Always use a dual-manifold (Schlenk) line.

  • Needle Safety: Use long, wide-bore needles to prevent clogging. Never pull the plunger back past the barrel limit.

  • Spill Control: Have a bucket of dry sand or Class D fire extinguisher immediately available.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Br exchange vs DoM selectivity).
  • Snieckus, V. (1990). Directed ortho metalation.[11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • BenchChem. (2025).[3][12] Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (Analogous protocol for heteroaryl bromides demonstrating low-temp Li-exchange). Link

  • Organic Syntheses. (1970). Lithium-Halogen Exchange Protocols. (General standard for cryogenic lithiation). Link

  • Smith, K., & Jones, D. (2009). Synthesis of Alkyl-Phenylboronic Acids. (Protocol for trapping lithiated species with borates). Link

Sources

Application Note: Optimized Heck Cross-Coupling Protocols for 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered aryl halides, particularly those featuring ortho-alkoxy substitutions, represent a notorious challenge in palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive, field-proven protocol for the Heck reaction of 1-Bromo-2-ethoxy-3-methylbenzene . By analyzing the specific steric and electronic microenvironment of this substrate, we establish a robust methodology utilizing a highly active


 catalyst system. This guide is designed for drug development professionals and synthetic chemists requiring high-yielding, reproducible C-C bond formation in sterically encumbered systems.

Mechanistic Rationale & Substrate Analysis

To design a self-validating and efficient protocol, one must first deconstruct the specific reactivity barriers inherent to this compound.

The "Buttressing Effect"

In this compound, the ethoxy group at the C2 position is flanked by the bromine atom at C1 and the methyl group at C3. The steric bulk of the C3 methyl group restricts the conformational rotation of the C2 ethoxy group, forcing its alkyl chain to orient directly toward the C1 bromine. This "buttressing effect" significantly amplifies the steric shielding around the C-Br bond, drastically raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst[1].

Chelation-Induced Catalyst Trapping

Beyond steric hindrance, the oxygen atom of the ortho-ethoxy group possesses lone pairs that can act as an internal directing group. Following oxidative addition, these lone pairs can coordinate to the electrophilic Pd(II) center, forming a stable 5-membered palladacycle. While this chelation prevents catalyst decomposition, it occupies a critical coordination site on the palladium, competitively inhibiting the binding and subsequent migratory insertion of the incoming olefin[2].

Ligand Selection Strategy

To overcome these dual challenges, the catalyst system must employ a ligand that is both strongly electron-donating and highly sterically demanding. Traditional ligands like


 or 

fail to achieve meaningful conversion. However, the use of the bulky, electron-rich phosphine

uniquely facilitates the reaction[3],[4]. The massive cone angle of

physically prevents the stable dative coordination of the ortho-ethoxy oxygen, keeping the coordination site open for the olefin. Simultaneously, its strong

-donating character accelerates oxidative addition into the sterically shielded C-Br bond[5]. Alternative robust systems, such as the tetraphosphine Tedicyp, have also shown efficacy for ortho-substituted aryl bromides, though they often require much higher temperatures.

Reaction Optimization Data

The following table summarizes the optimization landscape for the Heck coupling of this compound with styrene, demonstrating the causality behind the selected protocol.

Table 1: Optimization of Heck Coupling Conditions for this compound

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Et₃NDMF10024< 10%
2Pd(OAc)₂ (5 mol%)P(o-tolyl)₃ (10 mol%)Et₃NDMF1002425%
3[Pd(C₃H₅)Cl]₂ (2.5 mol%)Tedicyp (5 mol%)K₂CO₃DMF1302465%
4Pd₂(dba)₃ (1.5 mol%)P(t-Bu)₃ (6 mol%)Cy₂NMeDioxane252440%
5 Pd₂(dba)₃ (1.5 mol%) P(t-Bu)₃ (6 mol%) Cs₂CO₃ Dioxane 100 18 > 90%

Note: Entry 5 represents the optimized conditions. The large cesium cation enhances the solubility and basicity of the carbonate in Dioxane, facilitating the crucial base-assisted reductive elimination step to regenerate the Pd(0) catalyst.

Standard Operating Procedure (SOP)

Self-Validating Design:


 is highly pyrophoric in its free state. To ensure a robust, reproducible benchtop protocol, this procedure utilizes the air-stable phosphonium salt 

. The active phosphine is generated in situ upon deprotonation by

, preventing premature catalyst death via ligand oxidation[6].
Materials & Reagents
  • Substrate: this compound (1.00 mmol, 215 mg)

  • Olefin: Styrene (1.50 mmol, 172 µL)

  • Catalyst:

    
     (0.015 mmol, 13.7 mg, 1.5 mol% Pd complex = 3.0 mol% Pd atoms)
    
  • Ligand Precursor:

    
     (0.060 mmol, 17.4 mg, 6.0 mol%)
    
  • Base: Anhydrous

    
     (1.10 mmol, 358 mg)
    
  • Solvent: Anhydrous, degassed 1,4-Dioxane (3.0 mL)

Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add

    
    , 
    
    
    
    , and
    
    
    .
  • Inert Atmosphere Setup: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation and backfilling with high-purity Argon.

  • Reactant Addition: Under a positive flow of Argon, inject this compound, followed by Styrene and anhydrous 1,4-Dioxane via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 18 hours.

    • Validation Checkpoint: Monitor reaction progress via GC-MS or TLC (Hexanes/EtOAc 9:1). The absence of palladium black (a dark, insoluble precipitate) before substrate consumption confirms ligand integrity.

Workup & Isolation
  • Quench: Remove the tube from the heat and cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient: 100% Hexanes to 5% EtOAc in Hexanes).

    • Validation Checkpoint: Verify the isolated (E)-1-(2-ethoxy-3-methylphenyl)-2-phenylethene via

      
       NMR. The trans-alkene protons will appear as doublets around 7.0–7.5 ppm with a characteristic coupling constant of 
      
      
      
      Hz.

Visualizations

CatalyticCycle Pd0 Pd(0) + P(t-Bu)3 Active Catalyst OxAdd Oxidative Addition (Overcomes Buttressed Sterics) Pd0->OxAdd this compound PdII Ar-Pd(II)-Br Complex (Bulky Ligand Prevents O-Chelation) OxAdd->PdII Coord Olefin Coordination & Migratory Insertion PdII->Coord Olefin BetaElim β-Hydride Elimination (Yields trans-Olefin) Coord->BetaElim RedElim Base-Assisted Reductive Elimination BetaElim->RedElim Product Release RedElim->Pd0 Base, -HBr

Catalytic cycle of the Heck reaction highlighting steric and chelation control.

Workflow S1 1. Reagent Prep Pd2(dba)3, P(t-Bu)3·HBF4 S2 2. Inert Atmosphere Schlenk Line / N2 S1->S2 S3 3. Reactant Addition Substrate, Olefin, Base S2->S3 S4 4. Heating 100 °C, 12-24 h S3->S4 S5 5. Quench & Extract EtOAc / H2O S4->S5 S6 6. Purification Column Chromatography S5->S6

Step-by-step experimental workflow for the Heck cross-coupling protocol.

References

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. URL: [Link]

  • Littke, A. F., & Fu, G. C. (2001). Heck Reactions of Aryl Chlorides Catalyzed by Pd/P(t-Bu)3. Journal of the American Chemical Society, 123(29), 6989-7000. URL: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction. Chemical Reviews, 100(8), 3009-3066. URL: [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Palladium/Tetraphosphine Catalysed Heck Reaction with ortho-Substituted Aryl Bromides. Synlett, 2001(12), 1980-1982. URL: [Link]

  • MDPI Catalysts. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. URL: [Link]

  • National Institutes of Health (NIH). (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. URL: [Link]

  • National Institutes of Health (NIH). (2016). Assembly of the Tricyclic Core of Alopecurone C by Asymmetric Donor/Donor Carbene C–H Insertion. Organic Letters. URL: [Link]

  • Diva Portal. (2008). Heck Reactions with Aryl Chlorides: Studies of Regio- and Stereoselectivity. Uppsala University Publications. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 1-Bromo-2-ethoxy-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered substrates. The unique substitution pattern of this compound—featuring both an ortho-ethoxy and a meta-methyl group—presents specific challenges that can impede reaction efficiency and lead to suboptimal yields.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific problems you may encounter when working with this compound.

Question 1: My Suzuki coupling reaction is resulting in low to non-existent yield. What are the primary causes?

Answer: Low or no yield with this sterically demanding substrate typically stems from one or more of the following factors, which are exacerbated by its hindered nature:

  • Inefficient Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the addition of the aryl bromide to the Pd(0) complex. The electron-donating ethoxy group and the steric bulk from the ortho-substituent can significantly slow this process.[1]

  • Challenging Reductive Elimination: The final step, where the new biaryl product is formed, can also be kinetically challenging. The steric hindrance around the palladium center in the diarylpalladium(II) intermediate can make it difficult for the two aryl groups to come together.[1][2]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation or the formation of inactive palladium black.[3] This is a common issue if solvents are not properly degassed or if the reaction is not maintained under a strictly inert atmosphere.

  • Suboptimal Component Selection: The choice of ligand, base, and solvent is exceptionally critical for hindered substrates. A generic set of conditions is often insufficient. For instance, simple ligands like triphenylphosphine (PPh₃) may not provide the necessary steric bulk and electron-donating character to facilitate the reaction.

Question 2: I'm observing significant side products, primarily homo-coupling of my boronic acid and dehalogenation of the starting material. How can I minimize these?

Answer: The formation of these byproducts is a clear indicator of a dysfunctional catalytic cycle.

  • Homo-coupling: This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of oxygen or when transmetalation is slow.[3][4][5] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions. This involves using thoroughly degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[4] Adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can sometimes suppress the homo-coupling of the boronic acid partner.[4]

  • Dehalogenation (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom. This side reaction can be promoted by β-hydride elimination if alkylboronic acids are used, or by other reduction pathways.[6][7] Using bulky ligands designed to promote reductive elimination over other pathways is crucial.[1][6] Additionally, ensure all reagents, especially the base, are free from excess water, which can be a proton source.

Question 3: My reaction starts but appears to stall before completion. What's happening?

Answer: Reaction stalling is often due to catalyst decomposition or reagent degradation.

  • Catalyst Lifetime: The palladium catalyst has a finite lifetime in solution. If the reaction is slow due to steric hindrance, the catalyst may decompose before the starting materials are fully consumed. Consider using more robust pre-catalysts, such as Buchwald G3 palladacycles, which are designed for stability and high turnover numbers.[8]

  • Protodeboronation: Boronic acids can be unstable, especially at elevated temperatures or in the presence of water, leading to the cleavage of the C-B bond and its replacement with a C-H bond.[1][4] This effectively removes the nucleophilic partner from the reaction. To minimize this, use fresh, high-purity boronic acid. Alternatively, using more stable boronic esters, such as pinacol esters (Bpin), can significantly reduce the rate of protodeboronation.[1]

Frequently Asked Questions (FAQs) for Optimization

This section provides answers to common questions regarding the strategic optimization of the reaction.

Question 1: What is the optimal catalyst and ligand system for a sterically hindered substrate like this compound?

Answer: For sterically demanding couplings, the choice of ligand is paramount. Standard ligands are often ineffective. You should focus on:

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald-type): These are the gold standard for challenging Suzuki couplings. Ligands like SPhos, XPhos, and RuPhos provide the necessary steric bulk to promote monoligation of the palladium center, which is critical for facilitating both oxidative addition and reductive elimination.[2][9][10] The electron-rich nature of these ligands also increases the electron density on the palladium, which accelerates the oxidative addition step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands. They are strong sigma-donors and can form very stable palladium complexes, making them suitable for difficult couplings, sometimes even at room temperature.[10][11]

A Pd:Ligand ratio of 1:1 to 1:2 is typically recommended for these bulky monophosphine ligands.[1]

Question 2: How do I select the most effective base and solvent for this reaction?

Answer: The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base Selection: The base activates the boronic acid, making it more nucleophilic for transfer to the palladium center.[10][12] For hindered substrates, stronger, non-nucleophilic bases are often required.

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for difficult couplings, as it is strong enough to promote the reaction but generally does not cause ester hydrolysis.[1][12]

    • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is highly effective due to its high solubility in organic solvents. Potassium carbonate is a good, cost-effective alternative.[8][12][13]

  • Solvent Selection: The solvent must solubilize all components and is often used as a mixture with water.

    • Aprotic Solvents: Toluene, 1,4-Dioxane, and THF are commonly used, often in a mixture with water (e.g., 4:1 or 10:1).[4][13][14][15] These solvents are effective at dissolving the organic reagents and the palladium complex.

    • Polar Aprotic Solvents: DMF can be beneficial as it dissolves both organic and inorganic salts well, potentially accelerating the reaction.[14][16][17] However, it requires higher purification standards.

Question 3: Can I improve my yield by adjusting the reaction temperature and time?

Answer: Yes, but there are trade-offs.

  • Temperature: Higher temperatures (e.g., 80-110°C) are typically required to overcome the high activation energy of oxidative addition with hindered substrates.[1][18] However, excessively high temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[4] It is best to start at a moderate temperature (e.g., 80°C) and increase it gradually if the reaction is slow.

  • Microwave Irradiation: Microwave-assisted procedures can dramatically shorten reaction times (e.g., to 15-30 minutes) and often improve yields by providing rapid, uniform heating that can outpace thermal decomposition pathways.[4][19]

Optimization & Experimental Protocols

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes general trends for optimizing Suzuki couplings with sterically hindered aryl bromides. Yields are illustrative and highly dependent on the specific boronic acid partner.

ParameterCondition A (Standard)Condition B (Optimized for Hindrance)Rationale for Optimization
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)Bulky, electron-rich ligands (SPhos) are superior for hindered substrates.[1][2][6]
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 - 3.0 eq)Stronger, more soluble bases are needed to activate the boronic acid effectively.[12]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1) or 2-MeTHFDioxane and 2-MeTHF often offer better solubility and performance in challenging cases.[8][14]
Temperature 80 °C100-110 °C or Microwave (120°C)Higher thermal energy is required to overcome the activation barrier for hindered substrates.[1][13][19]
Boronic Acid Boronic Acid (1.2 eq)Boronic Acid Pinacol Ester (1.2 eq)Pinacol esters exhibit greater stability, minimizing protodeboronation.[1]
Atmosphere Nitrogen PurgeFreeze-Pump-Thaw Cycles (3x)Rigorous degassing is critical to prevent catalyst oxidation and homo-coupling.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide Ar-Pd(II)L₂(X) (Intermediate) oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_diaryl Ar-Pd(II)L₂(Ar') (Intermediate) tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product arx Ar-X (this compound) arx->oa ar_boron Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boron->tm base Base (e.g., K₃PO₄) base->tm Activates

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by steric hindrance.

Protocol 1: Standard Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv), finely powdered

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the 1,4-Dioxane and water (previously degassed by sparging with argon for 30 minutes).[4][13]

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[20][21]

Protocol 2: Optimized Protocol for Hindered Substrate

This protocol incorporates best practices for challenging couplings.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.5 mmol, 2.5 equiv), finely powdered

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid pinacol ester, and this compound.

  • Seal the flask, evacuate carefully while frozen in liquid nitrogen, and backfill with argon (Freeze-Pump-Thaw method). Repeat this cycle three times for rigorous oxygen removal.

  • Via syringe, add anhydrous 2-MeTHF (previously degassed).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Low or No Yield check_atmosphere 1. Check Atmosphere - Are solvents rigorously degassed? - Is the inert gas seal perfect? start->check_atmosphere address_side_products Side Products Observed? (Homo-coupling, Dehalogenation) start->address_side_products check_reagents 2. Assess Reagents - Is boronic acid fresh? - Is base finely powdered & dry? - Is catalyst high quality? check_atmosphere->check_reagents optimize_ligand 3. Optimize Ligand - Switch from PPh₃ to a Buchwald ligand (e.g., SPhos)? check_reagents->optimize_ligand optimize_base_solvent 4. Optimize Base/Solvent - Switch from Carbonate to Phosphate (K₃PO₄)? - Try Dioxane or 2-MeTHF? optimize_ligand->optimize_base_solvent increase_temp 5. Increase Temperature - Incrementally raise temp from 80°C to 110°C? - Consider microwave? optimize_base_solvent->increase_temp success Yield Improved increase_temp->success solution_side_products - Use boronic ester (Bpin) - Ensure strict anaerobic conditions - Use bulky ligand address_side_products->solution_side_products Yes solution_side_products->check_atmosphere

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions with hindered substrates.

References

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (Dalton Transactions, RSC Publishing)
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (Benchchem)
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (The Royal Society of Chemistry)
  • Suzuki-Miyaura Coupling. (Chemistry LibreTexts)
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (Benchchem)
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (Benchchem)
  • Optimizing Suzuki Coupling Reactions. (CovaSyn)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online)
  • Effect of solvent and base on Suzuki cross-coupling reaction.
  • Suzuki Coupling. (Organic Chemistry Portal)
  • Help needed with unreproducible Suzuki coupling. (Reddit)
  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. (RSC Advances, RSC Publishing)
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. (Benchchem)
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Substr
  • Magnetic ethylene-based periodic mesoporous organosilica supported palladium: An efficient and recoverable nanoc
  • Diagnosing issues with a failed Suzuki coupling?. (Reddit)
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Preformed Pd(II)
  • Optimization of Suzuki cross-coupling reaction stoichiometry.
  • Effect of solvent on the Suzuki reaction.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (YouTube)
  • Organoborane coupling reactions (Suzuki coupling). (PMC, NIH)
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temper
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (Reaction Chemistry & Engineering, RSC Publishing)
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Suzuki purific
  • Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs)
  • The Suzuki Reaction. (Andrew G. Myers Research Group, Harvard University)
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (Lietuvos mokslų akademija)
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (San Diego Miramar College)
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (Reddit)

Sources

Technical Support Center: Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-ethoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-stage process. First, an etherification of a suitable phenolic precursor, such as 3-methylcatechol, is performed, followed by a regioselective electrophilic aromatic substitution (EAS) to introduce the bromine atom. Each stage presents unique challenges that can impact yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Etherification cluster_1 Stage 2: Bromination Start 3-Methylcatechol (or similar precursor) Ether Williamson Ether Synthesis (e.g., EtI, K₂CO₃, Acetone) Start->Ether Step 1 Intermediate 2-Ethoxy-3-methylphenol Ether->Intermediate Bromination Electrophilic Bromination (e.g., NBS, CCl₄) Intermediate->Bromination Step 2 Product This compound Bromination->Product

Caption: General two-stage workflow for synthesizing this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: Low Yield or Incomplete Reaction in Etherification Stage

Question: I am attempting a Williamson ether synthesis to create the 2-ethoxy-3-methylphenol intermediate, but my yield is poor and the starting material remains. What is going wrong?

Answer: The Williamson ether synthesis is a classic Sₙ2 reaction that is highly sensitive to reaction conditions.[1] Low yields are often traced back to three primary factors: incomplete deprotonation of the phenol, the choice of alkylating agent, or competing side reactions like elimination.

Common Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Protocol
Inefficient Deprotonation The phenoxide is the active nucleophile. Weak bases may not fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the required nucleophile.Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol before adding the alkyl halide.[2]
Competing Elimination (E2) If a secondary or tertiary alkyl halide is used as the electrophile, the strongly basic alkoxide can act as a base, abstracting a proton and leading to an elimination reaction instead of substitution.[3]Always use a primary alkyl halide (e.g., ethyl iodide or ethyl bromide) as the electrophile. Primary substrates are much less sterically hindered and strongly favor the Sₙ2 pathway over E2.[1][2]
Inappropriate Solvent The solvent must be able to dissolve the reactants but should not interfere with the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents effectively dissolve the ionic alkoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity.
Issue 2: Polybromination During the Bromination Stage

Question: My reaction mixture shows multiple brominated species on GC-MS analysis, including di- and tri-brominated products. How can I achieve selective mono-bromination?

Answer: This is a classic challenge when brominating highly activated aromatic rings. The ethoxy (-OEt) and methyl (-CH₃) groups are both electron-donating, making the aromatic ring significantly more nucleophilic than benzene. This high reactivity makes the ring susceptible to multiple substitutions, especially under harsh conditions.[4]

The initial mono-brominated product is still highly activated and can react further with the brominating agent, leading to a mixture of polybrominated compounds.

Polybromination_Mechanism Substrate 2-Ethoxy-3-methylphenol Product1 1-Bromo-2-ethoxy-3-methylphenol (Mono-brominated) Substrate->Product1 + Br⁺ (1st eq.) (Fast) Product2 Di/Tri-brominated Products Product1->Product2 + Br⁺ (2nd eq.) (Still Fast!)

Caption: Pathway showing the formation of polybrominated side products.

Troubleshooting Protocol for Selective Mono-bromination:

ParameterProblematic ConditionRecommended SolutionRationale
Brominating Agent Elemental bromine (Br₂) in a polar solvent (e.g., acetic acid, water).[5][6]Use a milder brominating agent like N-Bromosuccinimide (NBS) .[7][8]NBS provides a slow, controlled concentration of electrophilic bromine, which enhances selectivity for mono-substitution.
Stoichiometry >1.2 equivalents of brominating agent.Use precisely 1.0 to 1.05 equivalents of NBS.Limiting the amount of the brominating agent ensures there is not enough to react with the product once the starting material is consumed.
Temperature Room temperature or elevated.Maintain a low temperature, typically 0 °C or below , using an ice or ice-salt bath.[4]Lowering the temperature reduces the overall reaction rate, giving the electrophile more time to discriminate between the more and less activated positions, thus improving selectivity.
Solvent Polar, protic solvents (e.g., water, methanol).Use a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) .[4]Non-polar solvents do not solvate ionic intermediates as effectively, dampening the high reactivity of the system and favoring controlled bromination.[5]
Issue 3: Formation of Incorrect Regioisomers

Question: I've achieved mono-bromination, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity to favor the 1-bromo product?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring.[9] Both the ethoxy and methyl groups are ortho, para-directors. However, the ethoxy group is a much stronger activating group than the methyl group, and its directing effect will dominate.

  • -OEt group directs to: Position 1 (ortho), Position 3 (ortho, blocked by -CH₃), and Position 5 (para).

  • -CH₃ group directs to: Position 2 (ortho, blocked by -OEt), Position 4 (para), and Position 6 (ortho).

The dominant ethoxy group strongly activates the ortho (position 1) and para (position 5) positions. The desired product is the result of substitution at position 1. The primary isomeric impurity is likely 5-Bromo-2-ethoxy-3-methylbenzene. Steric hindrance from the adjacent methyl group can disfavor substitution at position 1 to some extent, but the electronic activation from the ethoxy group is powerful.[10] Using bulkier brominating agents or specific solvent systems can sometimes alter this ratio.[8][11]

Experimental Protocol to Enhance Regioselectivity:

  • Reagent Choice: Using NBS often provides good selectivity. Zeolite catalysts have also been shown to enhance para-selectivity in the bromination of some alkylbenzenes, which could be explored to favor the 5-bromo isomer if that were desired.[8]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents are generally preferred for cleaner reactions.

  • Purification: Since a mixture of isomers is common, purification by column chromatography is almost always necessary. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective for separating these positional isomers.[12]

Issue 4: Cleavage of the Aryl-Ether Bond

Question: My workup reveals the presence of 2-bromo-6-methylphenol. What is causing the ether to cleave?

Answer: Aryl ethers are susceptible to cleavage by strong acids, particularly HBr and HI.[13] In many bromination reactions, HBr is generated as a byproduct. This in situ generated acid can protonate the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by the bromide ion on the ethyl group cleaves the C-O bond.[14]

G Acid-Catalyzed Ether Cleavage cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack Ether Aryl-OEt ProtonatedEther Aryl-O⁺(H)Et Ether->ProtonatedEther Fast HBr H-Br HBr->ProtonatedEther Products Aryl-OH + Et-Br ProtonatedEther->Products Slow, SN2 Br_ion Br⁻ Br_ion->Products

Caption: Mechanism of acid-catalyzed cleavage of the aryl-ethyl ether.

Preventative Measures:

  • Use NBS: Bromination with N-bromosuccinimide does not produce HBr as a primary byproduct (succinimide is formed instead), making it the method of choice to avoid ether cleavage.

  • Include an Acid Scavenger: If using a brominating agent that generates acid, include a non-nucleophilic base in the reaction mixture, such as pyridine or 2,6-lutidine. This base will neutralize any HBr formed before it can cleave the ether.

  • Control Temperature: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at 0 °C or below will suppress this side reaction.

Purification and Analysis Protocol

Objective: To purify this compound from unreacted starting materials and isomeric/polybrominated byproducts.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Purpose: To determine the optimal solvent system for column chromatography and to monitor fractions.

  • Procedure:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with a mixture of hexane and ethyl acetate (start with 98:2 and test up to 90:10).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will give the desired product an Rf value of ~0.3 and show clear separation from other spots.[12]

2. Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Use the optimal solvent system determined by TLC. A shallow gradient from pure hexane to your optimized hexane/ethyl acetate mixture can improve separation.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.[12]

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • University of Calgary, Department of Chemistry. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. Retrieved from [Link]

  • Dow Chemical Co. (1970). Process for brominating phenols. U.S. Patent No. 3,546,302.
  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]

  • Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 36(1), 68-76. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Deno, N. C., & Potter, N. H. (1967). The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society, 89(14), 3550-3554. Retrieved from [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • More Learning Tutor. (2019, October 25). Acidic Cleavage of Ethers - HI , HBr , Heat - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Sahu, S. N. (1977). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 15A, 785-787. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Doubtnut. (n.d.). Write the reactions of Williamson's synthesis of 2-exthoxy-3-methylpen. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Filo. (2025, November 27). 7.10 Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpent.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Jasperse, J. (n.d.). Aromatic Reactions. Chem 360 Notes. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Z. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 10599-10615. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

  • Criquet, J., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(9), 1338-1348. Retrieved from [Link]

  • Sumitomo Chemical Co. (2004). Method for purifying a bromine compound. European Patent No. EP0913381B1.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols [Video]. Retrieved from [Link]

  • Reddit. (2021, May 6). 1-bromo-3-ethyl-2-methylpentane synthesized from 1-propyne, any issues with this? r/OrganicChemistry. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Wang, Z. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 10599-10615. Retrieved from [Link]

  • Ortega, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17350-17357. Retrieved from [Link]

  • Stanforth, S. P. (2006). Product Class 3: Bromoarenes. Science of Synthesis, 31, 1-157. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethoxy-3-methylhexane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-bromo-2-ethoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in isolating this compound from its closely related isomeric impurities. Separating positional isomers of substituted aromatic compounds is a common yet significant hurdle in organic synthesis due to their nearly identical physical and chemical properties. This document provides in-depth, field-proven insights, troubleshooting advice, and step-by-step protocols to help you achieve your desired purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification of this compound.

Q1: What are the most probable isomeric impurities I might encounter?

The identity and ratio of isomeric impurities are dictated by the synthetic route. A common method for synthesizing substituted bromoarenes is through electrophilic aromatic substitution. The ethoxy group (-OEt) is a strongly activating ortho, para-directing group, while the methyl group (-Me) is a weakly activating ortho, para-director.[1][2][3] If the synthesis involves the bromination of 2-ethoxy-3-methylbenzene, the electrophile (Br+) will be directed to the positions most activated by these groups. The primary positions for substitution would be C4, C5, and C6, leading to the following likely impurities:

  • 4-Bromo-2-ethoxy-3-methylbenzene

  • 5-Bromo-2-ethoxy-3-methylbenzene

  • 6-Bromo-2-ethoxy-3-methylbenzene

Understanding the directing effects of the substituents already on the ring is the first step in anticipating which byproducts will form and how to separate them.[3]

Q2: What are the key physical property differences to exploit for separation?

Separating isomers requires leveraging subtle differences in their physical properties:

  • Polarity: While isomers have very similar polarities, minor differences in their dipole moments can be exploited. These small differences are often the key to separation by chromatography.[4]

  • Boiling Point: Positional isomers often have very close boiling points, making standard distillation ineffective. However, careful fractional distillation under reduced pressure can sometimes resolve isomers if a boiling point difference of even a few degrees exists.[5][6]

  • Crystallinity and Melting Point: Para-substituted isomers tend to be more symmetrical, pack better into a crystal lattice, and thus have significantly higher melting points and lower solubilities than their ortho or meta counterparts.[3][5][7] If your target compound or a major impurity is a solid, fractional crystallization can be an excellent, scalable purification method.

Q3: Which analytical techniques are essential for assessing isomeric purity?

A multi-pronged analytical approach is necessary for reliable purity assessment of halogenated aromatic compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for separating and identifying volatile isomers.[9][10] A high-resolution capillary GC column can often resolve closely related isomers, and the mass spectrometer provides confirmation of the molecular weight, helping to distinguish products from impurities. However, be aware that even with advanced columns, co-elution of some isomers can occur.[11]

  • ¹H and ¹³C NMR Spectroscopy: NMR is indispensable for structural confirmation. Each unique isomer will produce a distinct set of peaks in the aromatic region of the ¹H NMR spectrum, characterized by different chemical shifts and coupling constants. By analyzing these patterns, you can unequivocally identify the substitution pattern of the benzene ring and quantify the ratio of isomers in a mixture.[12][13]

  • Thin Layer Chromatography (TLC): TLC is a rapid and crucial tool for developing and monitoring column chromatography separations. It allows you to screen various solvent systems to find the one that provides the best separation between your desired product and its impurities before committing to a large-scale column.[14]

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My isomers are co-eluting during flash column chromatography. How can I improve the separation?

Cause: Co-elution occurs when the difference in polarity between the isomers is insufficient for the chosen chromatographic conditions to resolve them.[15] Separation of aromatic isomers is a known challenge for standard silica gel chromatography.[16]

Solutions:

  • Optimize the Eluent System: This is the most critical variable.

    • Reduce Eluent Polarity: Start with a highly non-polar eluent (e.g., pure hexane or heptane) and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., starting from 0.5% and increasing). A slow, shallow gradient can significantly improve resolution.[14][15]

    • Introduce an Aromatic Solvent: Sometimes, pi-stacking interactions between your aromatic compounds and the silica surface can interfere with separation. Adding a small amount of toluene or benzene to your hexane-based mobile phase can disrupt these interactions and improve separation.[17]

  • Increase the Stationary Phase Volume: Use a longer column with a higher ratio of silica gel to crude product (e.g., 100:1 by weight instead of the typical 50:1). This increases the number of theoretical plates and provides more opportunities for the isomers to separate.[14]

  • Employ Dry Loading: If your compound has limited solubility in the initial eluent, wet loading can cause band broadening. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel and then added to the top of the column, often results in sharper bands and better resolution.[14]

  • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina can sometimes offer different selectivity. For very challenging separations, reverse-phase (C18) flash chromatography might be an option.

Problem: My GC-MS shows multiple peaks with the same molecular weight. How do I know which one is this compound?

Cause: Mass spectrometry separates ions based on their mass-to-charge ratio. Since isomers have the same chemical formula, they have the same molecular weight and will appear as distinct peaks (if separated by the GC) with identical mass spectra.[11]

Solution:

The definitive answer lies in ¹H NMR spectroscopy . The substitution pattern on the benzene ring creates a unique electronic environment for each proton, resulting in a characteristic chemical shift and spin-spin coupling pattern.

  • Analyze the Aromatic Region (typically 6.5-8.0 ppm):

    • Count the Protons: Your target compound has three protons on the aromatic ring.

    • Predict the Splitting Patterns: Use the "n+1 rule" to predict the multiplicity of each signal. Protons adjacent to one another will split each other's signals.

    • Compare to Known Spectra: If available, compare your spectrum to a reference spectrum of the pure compound.

    • Example: For this compound, you would expect three distinct signals in the aromatic region. The proton at C4 would be a doublet of doublets (split by protons at C5 and C6, if present, or showing complex coupling), the proton at C5 would likely be a triplet or doublet of doublets, and the proton at C6 would be a doublet. Each potential isomeric impurity will have a different, predictable pattern.

Problem: Column chromatography is ineffective or impractical for my scale. What are my other options?

Cause: The polarity difference between your isomers may be too small for practical separation by chromatography, or you may need to purify a larger quantity of material.

Solutions:

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers significantly higher resolving power than flash chromatography.[]

    • Method: A reverse-phase C18 or a Phenyl-Hexyl column is often effective for separating aromatic isomers.[15] The separation is based on differential partitioning between the non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water).

    • Advantage: High resolution for difficult separations.[19]

    • Disadvantage: Lower throughput and higher cost compared to other methods. Best for small to medium scales.

  • Fractional Crystallization: If your target compound is a solid, this can be a highly effective and scalable technique.

    • Method: The principle relies on the small differences in solubility between isomers in a given solvent. Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Upon slow cooling, the least soluble isomer will crystallize out first, leaving the more soluble isomers in the mother liquor.[4]

    • Tip: The para isomer is often the most crystalline and least soluble due to its higher symmetry.[5][7] Multiple recrystallization steps may be needed to achieve high purity.

Data Summary Table: Comparison of Purification Techniques
TechniqueResolutionThroughputPrimary Separation PrincipleBest For...
Flash Chromatography ModerateHighPolarityRoutine purifications, moderately different isomers.
Preparative HPLC Very HighLow-MediumHydrophobicity (RP) / Polarity (NP)Difficult separations, high-purity requirements.[]
Fractional Distillation Low-ModerateHighBoiling PointIsomers with a demonstrable boiling point difference.[5]
Fractional Crystallization HighHighSolubility / Crystal PackingCrystalline solids, especially for separating para isomers.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the separation of closely eluting isomers.

  • TLC Method Development:

    • On a single TLC plate, spot your crude mixture.

    • Develop the plate in a chamber with a highly non-polar solvent system (e.g., 99.5:0.5 Hexane:Ethyl Acetate).

    • Visualize under UV light.

    • The ideal solvent system should give your target compound an Rf value of ~0.2-0.3 and show maximum separation from other spots.[14]

  • Column Packing:

    • Select a long, narrow column.

    • Prepare a slurry of silica gel in your starting eluent (the one determined by TLC).

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your starting solvent system.

    • Collect small fractions.

    • If a single isocratic solvent system is insufficient, slowly and gradually increase the polarity (a shallow gradient).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of your purified sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a capillary column known for separating aromatic compounds (e.g., DB-5ms or equivalent). Set up a temperature gradient program (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Data Interpretation:

    • Examine the chromatogram for the number of peaks. Ideally, you should see a single, sharp peak.

    • Examine the mass spectrum of the peak(s) to confirm the molecular ion corresponding to C9H12BrO.

    • Calculate the purity based on the relative peak areas.

Section 4: Visualization of Workflows

The following diagrams illustrate the decision-making process for purification and the principle of chromatographic separation.

Purification_Workflow start Crude Isomeric Mixture analytical Analyze by TLC & GC-MS start->analytical check_solid Is the target compound a solid? analytical->check_solid check_bp Is there a known boiling point difference? check_solid->check_bp No crystallize Attempt Fractional Crystallization check_solid->crystallize Yes check_tlc Good separation on TLC? check_bp->check_tlc No distill Attempt Fractional Distillation check_bp->distill Yes column Perform High-Resolution Flash Chromatography check_tlc->column Yes hplc Use Preparative HPLC check_tlc->hplc No final_product Pure Product crystallize->final_product distill->final_product column->final_product hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

Chromatography_Separation cluster_column Chromatography Column (Stationary Phase) A1 A2 A1->A2 B1 B2 B1->B2 A3 A2->A3 B3 B2->B3 A4 A3->A4 B4 B3->B4 separated Separated Fractions (Fraction A, Fraction B) start Mixture Applied (Isomer A + Isomer B) eluent Mobile Phase Flow ↓ label_A Isomer A (More Polar) Interacts more strongly with silica, moves slower. label_B Isomer B (Less Polar) Interacts weakly, moves faster.

Caption: Principle of isomeric separation by column chromatography.

Section 5: References

Sources

Technical Support Center: Column Chromatography for Bromo-ethoxy-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chromatographic separations. This guide provides in-depth, field-proven insights into the specific challenges of separating bromo-ethoxy-methylbenzene positional isomers using column chromatography. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and troubleshooting strategies required for success.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a separation method for closely related aromatic isomers.

Q1: Why is the separation of bromo-ethoxy-methylbenzene isomers so challenging?

The primary difficulty lies in the very similar physicochemical properties of positional isomers.[1] These molecules share the same molecular weight and functional groups, resulting in nearly identical polarities and boiling points. Separation by column chromatography depends on exploiting subtle differences in the net molecular dipole moment and steric interactions, which arise from the varied positioning of the bromo, ethoxy, and methyl groups on the benzene ring.[1][2] The ortho, meta, and para arrangements lead to small variations in how the molecules interact with the stationary phase, making baseline separation a significant analytical challenge.

Q2: What is the best stationary phase for separating these aromatic isomers?

For normal-phase chromatography, standard Silica Gel (SiO₂) 60 Å, 230-400 mesh is the most common and cost-effective choice. Its polar surface, rich in silanol groups (Si-OH), provides the necessary adsorptive capacity to differentiate between isomers with minor polarity differences.[3]

In cases where silica gel does not provide adequate separation, a Phenyl-bonded silica phase can offer alternative selectivity.[4] This type of stationary phase facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the isomers.[3][4] This can be particularly effective if the isomers differ in the steric accessibility of their π-electron systems.

Q3: How should I select the initial mobile phase (eluent)?

The selection process should always begin with Thin Layer Chromatography (TLC). TLC is an essential, rapid, and inexpensive tool for scouting the optimal solvent system.

  • Start with a binary system: Begin with a non-polar solvent like Hexanes or Petroleum Ether and add a small amount of a more polar solvent such as Ethyl Acetate or Dichloromethane.[5]

  • Aim for an optimal Rf value: Test various ratios of your binary solvent system (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). The ideal system will show clear separation of the isomer spots on the TLC plate, with the target compounds having Rf (retention factor) values between 0.2 and 0.5.[5] An Rf in this range usually translates well to a column separation, ensuring the compounds spend enough time on the stationary phase to resolve without requiring excessively large solvent volumes.

  • Consider solvent strength: The polarity of the eluent determines how quickly compounds move down the column. Less polar compounds elute first in normal-phase chromatography. If all isomers have high Rf values (>0.6), the eluent is too polar. If they remain at the baseline (Rf < 0.1), the eluent is not polar enough.

Q4: What is the expected elution order for the isomers?

In normal-phase chromatography on silica gel, the elution order is governed by polarity, with the least polar isomer eluting first . The polarity of a substituted benzene isomer is determined by the vector sum of the individual bond dipoles.

  • Para isomers often have a lower net dipole moment than their ortho or meta counterparts because the opposing positions of the substituents can lead to partial or complete cancellation of their dipole moments. Therefore, the para-isomer is frequently the first to elute.

  • Ortho and Meta isomers typically have higher net dipole moments and will elute later. The exact order between ortho and meta can be difficult to predict and must be determined experimentally, as it can be influenced by steric hindrance affecting the molecule's ability to interact with the silica surface.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution 1. Mobile phase is too polar: Compounds are eluting too quickly without sufficient interaction with the stationary phase.[6] 2. Column Overloading: Too much sample was loaded for the column size. 3. Improper Column Packing: Channeling in the stationary phase is preventing uniform flow.1. Decrease mobile phase polarity: Reduce the percentage of the polar solvent (e.g., move from 90:10 to 95:5 Hexane:EtOAc).[7] Consider using a solvent with lower eluting power. 2. Reduce the amount of sample loaded. A general rule is to load 1g of sample per 20-100g of silica gel, depending on separation difficulty. 3. Repack the column carefully, ensuring a level and uniformly compacted bed. The slurry packing method is often more reliable.
Peak Tailing 1. Acidic Silica Interaction: The slightly acidic nature of silica gel is interacting too strongly with the analytes. 2. Compound Insolubility: The compound is precipitating at the top of the column as the mobile phase composition changes.1. Neutralize the system: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic silanol sites.[8] 2. Ensure the sample is fully dissolved in the initial mobile phase before loading. If using a different solvent for loading, use the minimum volume possible.
Compound Not Eluting 1. Mobile phase is not polar enough: The eluent lacks the strength to displace the compound from the stationary phase.[7] 2. Compound Decomposition: The analyte may be unstable on silica gel.[7]1. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent in your eluent system (gradient elution).[9] 2. Test compound stability on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider an alternative stationary phase like alumina or a deactivated silica gel.[7]
Blocked Column / High Pressure 1. Precipitation: The sample has precipitated at the top of the column. 2. Fine Particles: Very fine silica particles are clogging the column frit.1. This is difficult to resolve. The column may need to be sacrificed. In the future, ensure the sample is fully soluble in the mobile phase and do not overload. 2. Ensure the top of the silica bed is protected with a layer of sand to prevent disruption during solvent addition.

Experimental Workflow & Protocols

A successful separation is built on a systematic and logical workflow.

ChromatographyWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Separation cluster_analysis Phase 3: Analysis & Isolation TLC TLC Solvent Scouting Optimize Optimize Solvent Ratio (Aim for ΔRf > 0.1) TLC->Optimize Iterate Pack Pack Column (Slurry Method) Optimize->Pack Final Conditions Load Load Sample (Minimal Volume) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or GC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Characterize Characterize Product (NMR, MS) Evaporate->Characterize

Caption: Logical workflow for isomer separation.

Protocol 1: Step-by-Step Column Chromatography Separation

This protocol outlines a standard procedure for separating a mixture of bromo-ethoxy-methylbenzene isomers.

1. Preparation and Solvent System Selection (TLC): a. Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 92:8). b. Dissolve a small amount of your isomer mixture in a volatile solvent (e.g., dichloromethane). c. Spot the mixture onto at least three separate TLC plates. d. Develop one plate in each chamber. e. Visualize the plates under UV light. Identify the solvent system that provides the best separation between the spots and moves the center of the spot cluster to an Rf of ~0.35. This will be your starting mobile phase.

2. Column Packing (Slurry Method): a. Select a glass column of appropriate size. For 1-2 g of sample, a 40-50 mm diameter column is suitable. b. Add a small plug of glass wool to the bottom, followed by a ~1 cm layer of sand. c. In a beaker, mix the required amount of silica gel (e.g., 100 g for a 1 g sample) with your chosen mobile phase to form a free-flowing slurry. d. Clamp the column vertically and fill it about one-third full with the mobile phase. e. While gently tapping the column, pour the silica slurry in. Continue to add slurry until the desired column height is reached. f. Open the stopcock to drain some solvent, which helps compact the bed. Ensure the solvent level never drops below the top of the silica bed. g. Add another ~1 cm layer of sand to the top of the silica bed to protect it.

3. Sample Loading: a. Dissolve your sample (e.g., 1 g of the isomer mixture) in the minimum amount of mobile phase possible. b. Carefully pipette the dissolved sample onto the center of the sand layer, taking care not to disturb the bed. c. Open the stopcock and allow the sample to absorb completely into the silica bed. d. Gently add a small amount of fresh mobile phase to wash the sides of the column and allow this to absorb as well. Repeat twice.

4. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Begin elution by opening the stopcock to achieve a steady drip rate (e.g., ~5 mL/minute). c. Collect the eluent in sequentially numbered test tubes or flasks (fractions). d. Monitor the separation by periodically analyzing the collected fractions using TLC.

5. Isolation: a. Once TLC analysis shows which fractions contain your pure, separated isomers, combine the relevant fractions. b. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified isomer.

References

  • J-Stage. (2005). Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[10]arene Polysiloxane Stationary Phases. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. [Link]

  • PubMed. (2026). Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Longdom Publishing. (2024). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • Chem LibreTexts. (n.d.). Chromatography. [Link]

  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • University of California, Los Angeles. (n.d.). The expected elution order of organic classes. [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]

  • Filo. (2025). Write formulas and names for the isomers of(a) bromochlorobenzene.... [Link]

Sources

Technical Support Center: 1-Bromo-2-ethoxy-3-methylbenzene Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges of producing 1-bromo-2-ethoxy-3-methylbenzene.

This compound is synthesized via a two-step sequence: the ortho-selective bromination of 2-methylphenol (o-cresol) to yield 2-bromo-6-methylphenol, followed by O-ethylation using ethyl bromide. Below, you will find mechanistic insights, self-validating protocols, and a rigorous troubleshooting framework to identify and eliminate byproducts.

Part 1: Mechanistic Workflow & Causality

The synthesis relies on controlling the inherent reactivity of the phenolic ring. In Step 1, the hydroxyl group of o-cresol is a strong ortho/para-directing activator. Because the para position is sterically less hindered, direct bromination often yields 4-bromo-2-methylphenol as the major byproduct. Achieving ortho-selectivity requires strict kinetic control (cryogenic temperatures) or specific catalytic direction.

In Step 2, the intermediate is deprotonated to form an ambident phenoxide nucleophile. While O-alkylation is the target, poor solvent choice or inadequate base can lead to C-alkylation or incomplete conversion due to the high volatility of the ethylating agent 1.

SynthesisWorkflow SM o-Cresol (2-Methylphenol) Step1 Step 1: Bromination (Br2, Solvent, Temp) SM->Step1 Int 2-Bromo-6-methylphenol (Target Intermediate) Step1->Int Ortho Selectivity ByP1 Byproduct: 4-Bromo-2-methylphenol (Para-bromination) Step1->ByP1 Para Selectivity ByP2 Byproduct: 2,4-Dibromo-6-methylphenol (Over-bromination) Step1->ByP2 Excess Br2 Step2 Step 2: O-Ethylation (EtBr, K2CO3, DMF) Int->Step2 Prod This compound (Final Product) Step2->Prod O-Alkylation ByP3 Byproduct: C-Alkylation Species Step2->ByP3 Ambident Nucleophile ByP4 Unreacted Intermediate Step2->ByP4 Volatile EtBr Loss

Synthetic workflow of this compound and byproduct branching pathways.

Part 2: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-methylphenol (Bromination)

Causality: Low temperatures are critical to kinetically favor the ortho-bromination over the thermodynamically favored para-bromination and to suppress dibromination 2.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve o-cresol (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Bromine Addition: Prepare a solution of Br₂ (1.05 equiv) in DCM. Add this solution dropwise over 1 hour via an addition funnel, maintaining the internal temperature strictly below -70 °C.

    • Self-Validation Check: Monitor the reaction mixture's color. A persistent deep red tint indicates pooling of unreacted Br₂, signaling that the addition rate is too fast. The mixture should rapidly decolorize to a pale yellow as the electrophilic aromatic substitution proceeds.

  • Quenching: Stir for an additional 2 hours at -78 °C, then quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual bromine.

  • Purification: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via fractional distillation under vacuum. The intramolecular hydrogen bonding in 2-bromo-6-methylphenol lowers its boiling point relative to the 4-bromo isomer, allowing for clean separation 3.

Protocol B: Synthesis of this compound (O-Ethylation)

Causality: Polar aprotic solvents (DMF) solvate the potassium cation, leaving the phenoxide oxygen "naked" and highly reactive, which strongly favors O-alkylation over C-alkylation.

  • Deprotonation: To a solution of 2-bromo-6-methylphenol (1.0 equiv) in anhydrous DMF, add finely powdered, freshly oven-dried K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Observe a distinct color change (often turning pale yellow) and the cessation of minor gas evolution. If the solution remains completely unchanged, the K₂CO₃ may have absorbed atmospheric moisture and become inactive.

  • Alkylation: Add ethyl bromide (1.5 equiv) dropwise. Because ethyl bromide is highly volatile (bp 38.4 °C), this step must be performed in a sealed pressure tube or a flask equipped with a highly efficient reflux condenser cooled to 0 °C.

  • Heating: Heat the reaction mixture to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract extensively with ethyl acetate. Wash the organic layer 5 times with water to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my ethylation reaction stalling at 50% conversion despite adding excess ethyl bromide? A: Ethyl bromide's low boiling point often leads to evaporative loss before it can react, especially in open systems. Furthermore, K₂CO₃ is highly hygroscopic; water in the system will hydrolyze ethyl bromide to ethanol. Actionable Fix: Use freshly oven-dried K₂CO₃, switch to a sealed pressure vessel, or substitute the reagent with the less volatile ethyl iodide (bp ~72 °C).

Q: I am detecting a dibrominated byproduct in Step 1. How does this happen if I only added 1 equivalent of Br₂? A: Phenol bromination is an exceptionally fast electrophilic aromatic substitution. If the local concentration of Br₂ is too high (due to rapid addition or inadequate stirring), the initially formed monobrominated product can undergo a second bromination before the remaining o-cresol has a chance to react 2. Actionable Fix: Ensure vigorous vortex stirring, strictly control the dropwise addition rate of Br₂, and maintain cryogenic temperatures to differentiate the activation energies of the first and second bromination events.

Q: How can I distinguish between O-alkylation and C-alkylation byproducts using NMR? A: The phenoxide ion is an ambident nucleophile. In ¹H NMR, the target O-alkylated product will lack a phenolic -OH proton signal (typically broad, ~5.0-5.5 ppm) and will show the ethoxy -CH₂- protons significantly deshielded (~4.0 ppm). Conversely, a C-alkylated byproduct will retain the -OH signal, and its ethyl -CH₂- protons will appear further upfield (~2.5-2.8 ppm) because they are attached directly to the aromatic ring rather than an electronegative oxygen atom.

TroubleshootingTree Issue Issue: Low Yield of Final Product Check1 Analyze Step 1 GC-MS: Is intermediate pure? Issue->Check1 No1 No: High 4-bromo isomer or dibromo species Check1->No1 Yes1 Yes: Intermediate is pure Check1->Yes1 Fix1 Action: Optimize bromination temp, control Br2 equivalents No1->Fix1 Check2 Analyze Step 2 LC-MS: Is starting material remaining? Yes1->Check2 Yes2 Yes: Incomplete Ethylation Check2->Yes2 No2 No: C-alkylation or degradation Check2->No2 Fix2 Action: Use sealed tube, excess EtBr, or anhydrous K2CO3 Yes2->Fix2 Fix3 Action: Ensure polar aprotic solvent (DMF) to favor O-alkylation No2->Fix3

Logical troubleshooting tree for identifying and resolving low yields in the synthesis workflow.

Part 4: Quantitative Data & Analytical Signatures

To aid in rapid byproduct identification, cross-reference your analytical data with the quantitative baseline metrics provided in the table below.

CompoundTypical Yield (%)Boiling Point (°C)GC-MS (m/z)¹H NMR Key Shift (ppm, CDCl₃)
o-Cresol (Starting Material) N/A1911082.25 (s, 3H, Ar-CH₃)
2-Bromo-6-methylphenol (Target Int.) 65 - 75~205186, 1885.40 (br s, 1H, -OH)
4-Bromo-2-methylphenol (Byproduct) 15 - 25~235186, 1885.10 (br s, 1H, -OH)
2,4-Dibromo-6-methylphenol (Byproduct) < 5>250264, 266, 2687.45 (d, 1H, Ar-H)
This compound (Product) 85 - 95~240214, 2164.05 (q, 2H, -OCH₂-)
2-Bromo-4-ethyl-6-methylphenol (Byproduct) < 2>250214, 2162.55 (q, 2H, Ar-CH₂-); 5.30 (-OH)

References

  • Words Defined. Definition of Ethylate. Retrieved from[Link]

  • UC San Diego - eScholarship.org. Synthesis of 2-bromo-6-methylphenol and Dibromination Effects. Retrieved from [Link]

  • Google Patents (IL81079A). Process for the selective para-bromination of phenol and its derivatives.

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with cross-coupling reactions involving the sterically hindered and electron-rich substrate, 1-Bromo-2-ethoxy-3-methylbenzene. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion, empowering you to achieve your synthetic targets efficiently and reliably.

Understanding the Challenge: The Unique Reactivity of this compound

The structure of this compound presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The presence of both an ethoxy and a methyl group ortho to the bromine atom creates significant steric hindrance around the reaction center. This steric bulk can impede the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2] Furthermore, the electron-donating nature of the ethoxy group increases the electron density of the aromatic ring, which can also slow down the oxidative addition of the aryl bromide to the Pd(0) catalyst.

This guide will provide a systematic approach to troubleshooting low conversion in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this challenging substrate.

Visualizing the Path to Success: A Troubleshooting Workflow

Before delving into specific issues, let's visualize a logical workflow for diagnosing and resolving low conversion. This flowchart outlines a step-by-step approach to systematically identify and address the root cause of the problem.

troubleshooting_workflow start Low Conversion Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check inert_check Ensure Rigorous Inert Atmosphere reagent_check->inert_check Reagents OK catalyst_system Evaluate Catalyst System (Precatalyst, Ligand, Base) inert_check->catalyst_system Atmosphere OK catalyst_system->catalyst_system reaction_params Optimize Reaction Parameters (Temperature, Solvent, Time) catalyst_system->reaction_params System Optimized reaction_params->reaction_params side_reactions Identify & Mitigate Side Reactions reaction_params->side_reactions Parameters Tuned side_reactions->catalyst_system Adjust Catalyst/Base successful_reaction Successful Conversion side_reactions->successful_reaction Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows a significant amount of unreacted starting material. Where should I start troubleshooting?

A1: Low or no conversion is the most common issue and often points to fundamental problems with the reaction setup or the catalyst system.[3]

  • Initial Checks (The Basics):

    • Reagent Integrity: Ensure the purity and stability of all reagents. Boronic acids, in particular, can be prone to degradation (protodeboronation), especially if they are heteroaromatic.[4][5][6][7] Verify the quality of your base and ensure solvents are anhydrous and properly degassed.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[8] Ensure your reaction vessel has been thoroughly purged of air. The most reliable method is to evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst System Evaluation:

    • Palladium Precatalyst: For challenging substrates, modern palladium precatalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] Consider using a well-defined precatalyst that readily forms the active Pd(0) species.

    • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For sterically hindered aryl bromides, bulky, electron-rich monophosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.

Q2: I'm observing a significant amount of dehalogenated starting material. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[10] This can be caused by several factors:

  • Choice of Base: Strong bases, particularly alkoxides, can sometimes promote dehalogenation.[10] Consider switching to a weaker inorganic base.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[10] It is advisable to monitor the reaction and stop it once the starting material is consumed.

  • Protic Solvents: The presence of protic sources can contribute to dehalogenation.[10]

ParameterRecommendation to Minimize Dehalogenation
Base Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Temperature Run the reaction at the lowest effective temperature.
Reaction Time Monitor the reaction closely and minimize reaction time.
Solvent Use aprotic solvents (e.g., dioxane, toluene).
Q3: My boronic acid seems to be decomposing. How can I address this?

A3: The decomposition of boronic acids, known as protodeboronation, is a frequent side reaction, especially with unstable boronic acids or under harsh basic conditions.[7][11][12]

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[11] Switching to a milder base can be beneficial.

  • Consider Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable alternatives to boronic acids.[13]

  • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation.

In-Depth Guide to Optimizing Your Cross-Coupling Reaction

The Heart of the Reaction: The Catalyst System

The choice of the palladium precatalyst, ligand, and base is paramount for the successful coupling of this compound.

For challenging substrates, pre-formed palladium(II) precatalysts that are readily reduced to the active Pd(0) species in situ are highly recommended. These precatalysts ensure a reliable and reproducible generation of the active catalyst.

Recommended Precatalysts for Sterically Hindered Substrates:

PrecatalystStructureKey Features
XPhos Pd G3 Buchwald PalladacycleAir- and moisture-stable, provides a reliable source of the active XPhos-Pd(0) complex.
SPhos Pd G3 Buchwald PalladacycleSimilar to XPhos Pd G3, often used for a broad range of cross-coupling reactions.
(IPr)Pd(allyl)Cl NHC-Palladium ComplexN-Heterocyclic carbene (NHC) ligands offer high stability and activity.[14]

For sterically hindered and electron-rich aryl bromides, the use of bulky and electron-rich monophosphine ligands is crucial. These ligands facilitate the oxidative addition step and promote the final reductive elimination to form the product.

Recommended Ligands:

LigandStructureRationale for Use with Hindered Substrates
XPhos BiarylphosphineSterically demanding, promotes the formation of the highly active monoligated Pd(0) species.
SPhos BiarylphosphineAnother excellent choice for challenging Suzuki-Miyaura couplings.
tBuXPhos BiarylphosphineEven more sterically hindered than XPhos, can be effective for extremely challenging substrates.
P(t-Bu)₃ TrialkylphosphineA highly electron-rich and bulky ligand, effective in promoting oxidative addition.[15]

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in activating the nucleophile in Buchwald-Hartwig and Sonogashira couplings.[16] For this compound, a careful choice of base is necessary to promote the desired reaction while minimizing side reactions.

Base Screening Recommendations:

BaseStrengthCommon Applications & Considerations
K₃PO₄ ModerateOften a good starting point for Suzuki couplings, less prone to causing dehalogenation.
Cs₂CO₃ StrongHighly effective in many cross-coupling reactions, particularly for challenging substrates.[17]
K₂CO₃ WeakCan be effective, but may require higher temperatures or longer reaction times.
NaOtBu StrongA common base for Buchwald-Hartwig aminations, but can promote dehalogenation.[14]
Reaction Parameters: Fine-Tuning for Optimal Performance

The choice of solvent can significantly impact the solubility of reagents, the stability of the catalyst, and the overall reaction rate.

Common Solvents for Cross-Coupling:

  • Aprotic Polar Solvents: Dioxane, THF, and toluene are frequently used. For Suzuki reactions, a mixture with water is often employed to dissolve the inorganic base.[18]

  • Biphasic Systems: A combination of an organic solvent (e.g., toluene or dioxane) and an aqueous base solution is common for Suzuki couplings.

Due to the steric hindrance of this compound, elevated temperatures are often required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

  • Initial Temperature: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Monitoring: Use TLC or GC-MS to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and avoid prolonged heating.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

Understanding the mechanism of the cross-coupling reaction is essential for effective troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

suzuki_cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation Transmetalation PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination ArX Ar-X BoronicAcid R-B(OH)₂ + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols provide a starting point for optimizing your cross-coupling reaction. It is highly recommended to perform small-scale screening of different ligands and bases to identify the optimal conditions for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with inert gas three times.[19]

  • Add the palladium precatalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol can be adapted for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.

  • Purify the crude product as described in Protocol 1.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for sensitive substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium precatalyst (e.g., PdCl₂(CH₃CN)₂, 2 mol%)

  • Ligand (e.g., sXPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile/H₂O, 1:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent system, followed by the terminal alkyne.

  • Heat the reaction mixture to 60-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Final Recommendations

Successfully performing cross-coupling reactions with challenging substrates like this compound requires a systematic and informed approach to optimization. By carefully considering the choice of catalyst system, reaction parameters, and potential side reactions, you can significantly improve your chances of achieving high conversion and obtaining your desired product in good yield. We encourage you to use this guide as a starting point for your experimental design and to consult the primary literature for more specific examples related to your particular transformation.

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Nguyen, N. A., & Agarwal, V. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Biochemistry, 62(12), 1838–1843. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Svidritsky, E., & Samec, J. S. M. (2023). Computational analysis of R–X oxidative addition to Pd nanoparticles. Physical Chemistry Chemical Physics, 25(1), 107-115. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2. Retrieved February 27, 2026, from [Link]

  • Nolan, S. P. (2006). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]

  • Lau, S. Y. W., Hughes, G., O'Shea, P. D., & Davies, I. W. (2007). Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 27, 2026, from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved February 27, 2026, from [Link]

  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. R Discovery. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Zhu, C., Wang, D., & Chen, G. (2021). C(sp3)–H oxygenation via alkoxypalladium(ii) species: an update for the mechanism. Chemical Science, 12(3), 1147-1153. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057-4062. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2024). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]

  • Grushin, V. V. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Chemical Communications, (15), 1434-1435. [Link]

  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Retrieved February 27, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Campeau, L. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications, 15(1), 1-10. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

  • Scholars' Bank. (2022). The Oxidative Addition of Palladium(0) to Hydro- and Halo- Silanes: Mechanisms and Applications. [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]

  • Schoenebeck, F. (2020). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie International Edition, 59(39), 16894-16904. [Link]

  • MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2007). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition, 46(47), 9235-9238. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in cross-coupling reactions involving 1-Bromo-2-ethoxy-3-methylbenzene. The sterically hindered and electron-rich nature of this substrate presents unique challenges that can impact catalyst stability and performance. This guide is designed to help you diagnose, resolve, and prevent these issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has completely stalled. Is catalyst deactivation the likely cause?

A: Yes, catalyst deactivation is a primary suspect when a reaction involving a sterically hindered substrate like this compound fails to proceed as expected. Signs of deactivation include a dramatic decrease in reaction rate, incomplete conversion even after extended reaction times, or a noticeable color change in the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates the aggregation of the active Pd(0) species.[1][2][3]

Q2: What are the most common reasons for palladium catalyst deactivation in this type of reaction?

A: The primary causes of deactivation in palladium-catalyzed cross-coupling reactions are:

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into larger, inactive palladium nanoparticles, commonly known as palladium black.[1][3] This is often exacerbated by high temperatures or inappropriate ligand choice.

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are essential for stabilizing the palladium center can degrade under harsh reaction conditions.[1]

  • Catalyst Poisoning: Impurities in your reagents, solvents, or starting materials can irreversibly bind to the palladium's active sites, rendering the catalyst inactive.[1][4][5] Common poisons include sulfur compounds, and even trace impurities in amines can lead to reaction failure.[4][6]

  • Oxidation of the Catalyst: The active Pd(0) species can be oxidized to a less active Pd(II) state, particularly if the reaction is not conducted under a strictly inert atmosphere.[1]

Q3: How does the structure of this compound contribute to potential catalyst deactivation?

A: The ortho-ethoxy and meta-methyl groups on the benzene ring create significant steric hindrance around the bromine atom. This can slow down the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[7][8] To overcome this, more forcing conditions (higher temperatures, longer reaction times) may be employed, which in turn can accelerate catalyst decomposition pathways like palladium black formation. The choice of a bulky, electron-rich ligand is crucial to facilitate the reaction with such a sterically demanding substrate.[7][9]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to diagnosing and resolving issues related to catalyst deactivation.

Problem 1: The reaction shows low or no conversion.
Potential Cause Diagnostic Step Proposed Solution
Catalyst Deactivation (Palladium Black) Visually inspect the reaction mixture for a black precipitate.Switch to a more robust ligand system designed for sterically hindered substrates, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[9] Consider lowering the reaction temperature and extending the reaction time.
Inappropriate Ligand Choice The current ligand may be too small or not electron-rich enough to facilitate oxidative addition with the sterically hindered substrate.Screen a panel of bulky, electron-rich phosphine ligands. These ligands are known to improve catalyst stability and activity for challenging cross-couplings.[7][10]
Impure Reagents or Solvents Run a control reaction using freshly purified reagents and anhydrous, degassed solvents.[3][6]Purify all starting materials. Solids can be recrystallized, and liquids can be distilled or passed through a plug of activated alumina.[6] Ensure all solvents are rigorously dried and degassed before use.
Atmosphere is Not Inert The active Pd(0) catalyst is sensitive to oxygen.[3]Ensure your reaction setup is under a positive pressure of an inert gas like argon or nitrogen. Use proper techniques for degassing solvents and transferring reagents via syringe.[11][12]
Problem 2: The reaction starts but then stalls before completion.
Potential Cause Diagnostic Step Proposed Solution
Gradual Catalyst Deactivation Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS. A plateau in product formation indicates a stalled reaction.Consider a lower catalyst loading and a slightly higher temperature to maintain a steady reaction rate. In some cases, a second addition of fresh catalyst and ligand can restart the reaction, although this is not ideal.
Ligand Degradation Analyze the reaction mixture by ³¹P NMR (if using a phosphine ligand) to look for signals corresponding to oxidized or degraded ligand species.Choose a more thermally stable ligand. Some biarylphosphine ligands are specifically designed for high-temperature applications.
Product Inhibition The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic cycles.This is less common but can occur. Try running the reaction at a more dilute concentration to disfavor product inhibition.

Section 3: Advanced Diagnostics and Prevention

How can I definitively determine the cause of catalyst deactivation?

To pinpoint the root cause of deactivation, a combination of analytical techniques can be employed:[13]

  • X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium in the spent catalyst, confirming if oxidation from active Pd(0) to inactive Pd(II) has occurred.[1][13]

  • Transmission Electron Microscopy (TEM): Can visualize the palladium particles and confirm if aggregation into larger nanoparticles (palladium black) has taken place.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can detect trace metal impurities in your reagents that may be acting as catalyst poisons.

  • Kinetic Analysis: Studying the reaction rate under different conditions (e.g., varying reactant concentrations, catalyst loading, temperature) can provide insights into the deactivation mechanism.[14][15]

What are the best practices for preventing catalyst deactivation?

  • Meticulous Housekeeping: Use high-purity reagents and solvents.[6] Impurities are a leading cause of catalyst poisoning.[5]

  • Strictly Inert Atmosphere: Always work under an inert atmosphere of argon or nitrogen to prevent oxidation of the Pd(0) catalyst.[3][12] Proper techniques for solvent degassing and reagent transfer are critical.[11]

  • Ligand Selection: For a sterically hindered substrate like this compound, the choice of ligand is paramount. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands that are known to promote reactions with challenging substrates and enhance catalyst stability.[7][16][10]

  • Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition.[9] It is often better to run the reaction at a moderate temperature for a longer duration.

  • Use of Precatalysts: Modern palladium precatalysts are often more stable and provide more consistent results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[6][17]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Setting up a Cross-Coupling Reaction under an Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the reaction flask (with a stir bar) and condenser. Seal the joints with high-vacuum grease.

  • Purging: Connect the apparatus to a Schlenk line or a dual-manifold for inert gas and vacuum. Evacuate the system and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all air is removed.[18]

  • Reagent Addition: Add the solid reagents (this compound, boronic acid/ester, base, catalyst, and ligand) to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas, often maintained with a balloon or a bubbler.[11]

Diagrams

Troubleshooting_Workflow start Reaction Fails or Stalls check_precipitate Observe for Black Precipitate? start->check_precipitate yes_precipitate Likely Pd Black Formation (Aggregation) check_precipitate->yes_precipitate Yes no_precipitate No Obvious Aggregation check_precipitate->no_precipitate No solution1 Use Bulky Ligands (e.g., SPhos) Lower Temperature yes_precipitate->solution1 check_reagents Run Control with Purified Reagents? no_precipitate->check_reagents control_ok Impurity/Poisoning Likely check_reagents->control_ok Success control_fails Reagent Purity Not the Issue check_reagents->control_fails Fails solution2 Purify All Reagents and Solvents control_ok->solution2 screen_ligands Screen Bulky, Electron-Rich Ligands control_fails->screen_ligands optimize_conditions Optimize Temperature and Time screen_ligands->optimize_conditions check_atmosphere Verify Inert Atmosphere Setup optimize_conditions->check_atmosphere solution3 Problem Solved check_atmosphere->solution3 solution1->solution3 solution2->solution3 Deactivation_Pathways active_catalyst Active Catalyst (L-Pd(0)) inactive_black Inactive Pd Black (Aggregation) active_catalyst->inactive_black High Temp / Poor Ligand inactive_oxidized Inactive Pd(II) Species active_catalyst->inactive_oxidized Oxygen / Air inactive_poisoned Poisoned Catalyst (L-Pd(0)-Poison) active_catalyst->inactive_poisoned Impurities (e.g., Sulfur) degraded_ligand Degraded Ligand + Pd(0) active_catalyst->degraded_ligand Harsh Conditions

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-ethoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important chemical intermediate. We will explore common challenges, offer troubleshooting solutions, and provide a detailed, validated protocol to ensure the successful and safe scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For regioselective control and scalability, the Sandmeyer reaction is a highly reliable method.[1] This approach starts with the diazotization of 2-ethoxy-3-methylaniline, followed by a copper(I) bromide-mediated conversion of the diazonium salt to the target aryl bromide. This method avoids the potential for isomeric impurities that can arise from direct bromination of the aromatic ring.

Q2: What are the critical parameters to control during the scale-up of the Sandmeyer reaction?

A2: Temperature control is paramount, especially during the diazotization step, which is highly exothermic. This reaction is typically performed at 0-5°C to prevent the decomposition of the unstable diazonium salt. Efficient stirring is also crucial to ensure uniform mixing and heat dissipation. The rate of addition of sodium nitrite must be carefully controlled to maintain the low temperature.

Q3: What are the expected yield and purity for this synthesis?

A3: With proper control of reaction conditions, yields for the Sandmeyer reaction can range from 75% to 85%. Purity of the crude product is often high, but purification by vacuum distillation or column chromatography is recommended to achieve >98% purity for downstream applications.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting aniline. A simple starch-iodide paper test can be used to check for the presence of excess nitrous acid during the diazotization step.

Troubleshooting Guide

Problem 1: Low yield of the final product.

  • Potential Cause 1: Decomposition of the diazonium salt.

    • Explanation: The diazonium salt intermediate is thermally unstable and can decompose if the reaction temperature rises above 5°C. This will lead to the formation of phenolic byproducts and a lower yield of the desired bromo-compound.

    • Solution: Ensure that the reaction vessel is adequately cooled in an ice-salt bath and that the sodium nitrite solution is added slowly and portion-wise to maintain the temperature between 0-5°C. Use a calibrated thermometer to monitor the internal reaction temperature.

  • Potential Cause 2: Incomplete diazotization.

    • Explanation: If the diazotization is incomplete, unreacted aniline will remain in the reaction mixture, leading to a lower yield.

    • Solution: Use a slight excess of sodium nitrite and ensure that the reaction mixture is sufficiently acidic. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates an excess).

  • Potential Cause 3: Inefficient copper(I) bromide catalysis.

    • Explanation: The copper(I) bromide catalyst is essential for the conversion of the diazonium salt to the aryl bromide. If the catalyst is of poor quality or used in insufficient quantity, the reaction will be slow and incomplete.

    • Solution: Use freshly prepared or high-purity copper(I) bromide. Ensure that the catalyst is fully dissolved or suspended in the hydrobromic acid before the addition of the diazonium salt solution.

Problem 2: Formation of a dark-colored, tarry byproduct.

  • Potential Cause: Side reactions of the diazonium salt.

    • Explanation: Diazonium salts are highly reactive and can undergo a variety of side reactions, including coupling reactions with activated aromatic compounds (like the starting aniline or product) to form azo compounds, which are often highly colored.

    • Solution: Add the cold diazonium salt solution to the copper(I) bromide solution in a controlled manner. Avoid allowing the diazonium salt to warm up or to be exposed to light. Ensure efficient stirring to quickly disperse the diazonium salt as it is added.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause 1: Presence of phenolic byproducts.

    • Explanation: If the diazonium salt decomposes, 2-ethoxy-3-methylphenol will be formed. This can be difficult to separate from the desired product due to similar polarities.

    • Solution: During the work-up, wash the organic layer with an aqueous sodium hydroxide solution to extract the acidic phenolic byproduct as its sodium salt.

  • Potential Cause 2: Emulsion formation during work-up.

    • Explanation: When scaling up, the increased volume of organic and aqueous layers can sometimes lead to the formation of stable emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.

Quantitative Data Summary

ParameterValueNotes
Starting Material 2-Ethoxy-3-methylanilineCommercially available or synthesized
Key Reagents Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Solvent Water, Diethyl Ether (for extraction)
Reaction Temperature 0-5°C (Diazotization), Room Temperature to 50°C (Bromination)Critical for yield and purity
Reaction Time 2-4 hoursMonitor by TLC or HPLC
Typical Yield 75-85%Based on isolated product
Product Purity >98%After purification by vacuum distillation

Experimental Protocol: Scale-up Synthesis

This protocol describes the synthesis of this compound from 2-ethoxy-3-methylaniline via a Sandmeyer reaction.

Materials:

  • 2-Ethoxy-3-methylaniline (1.0 eq)

  • Hydrobromic acid (48% aqueous solution, 4.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Copper(I) Bromide (1.2 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethoxy-3-methylaniline (1.0 eq) and hydrobromic acid (48%, 2.5 eq).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in water and add it to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5°C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Preparation of the Copper(I) Bromide Solution:

    • In a separate reaction vessel, add copper(I) bromide (1.2 eq) to hydrobromic acid (48%, 1.5 eq). Stir until the copper salt is dissolved or well-suspended.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 2-Ethoxy-3-methylaniline HBr_NaNO2 HBr, NaNO2 @ 0-5°C Aniline->HBr_NaNO2 Diazonium Diazonium Salt Solution HBr_NaNO2->Diazonium ReactionMix Addition & Heating Diazonium->ReactionMix Slow Addition CuBr CuBr in HBr CuBr->ReactionMix Extraction Ether Extraction ReactionMix->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Vacuum Distillation Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

G ArNH2 Ar-NH2 (2-Ethoxy-3-methylaniline) ArN2 Ar-N₂⁺ (Diazonium Salt) ArNH2->ArN2 + HONO, H⁺ HNO2 HONO (from NaNO2/HBr) ArBr Ar-Br (Final Product) ArN2->ArBr + CuBr N2 N₂ Gas ArN2->N2 Decomposition CuBr CuBr CuBr->ArBr Catalyst

Caption: Simplified mechanism of the Sandmeyer reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2][3]

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.[4][5]

  • Handling of Reagents:

    • Hydrobromic Acid: Corrosive. Avoid contact with skin and eyes. Handle with care.

    • Sodium Nitrite: Oxidizer and toxic. Keep away from combustible materials.

    • This compound: This compound is expected to be an irritant. Avoid inhalation and contact with skin and eyes.[2][5]

  • Reaction Hazards:

    • The diazotization reaction is exothermic and produces an unstable intermediate. Strict temperature control is essential to prevent a runaway reaction.

    • The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug discovery and development, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a molecule's composition and structure through its fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2-ethoxy-3-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.

This document moves beyond a simple cataloging of spectral data. As Senior Application Scientists, we aim to provide a causal understanding of the fragmentation pathways, grounded in the principles of physical organic chemistry. By comparing the expected fragmentation of our target molecule with that of structurally similar compounds, we offer a framework for the identification and characterization of related chemical entities. All discussions are supported by established fragmentation mechanisms and are cross-referenced with authoritative sources.

Predicted Mass Spectrometry Fragmentation of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization can be reliably predicted based on the well-established fragmentation rules for its constituent functional groups: a brominated aromatic ring, an ethoxy group, and a methyl group.

The initial ionization event involves the removal of an electron to form the molecular ion (M•+). The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic pair of molecular ion peaks (M•+ and [M+2]•+) of nearly equal intensity.[1][2][3]

The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. Key predicted fragmentation routes include:

  • Benzylic Cleavage: The bond between the aromatic ring and the ethoxy group is a likely site of initial fragmentation. However, the most favorable cleavage is often at the benzylic position. In this molecule, the C-C bond between the aromatic ring and the methyl group, and more significantly, the C-O bond of the ethoxy group can undergo cleavage.

  • Alpha-Cleavage of the Ether: Ethers are known to undergo α-cleavage, which is the breaking of a bond adjacent to the oxygen atom.[3][4][5] For the ethoxy group, this can lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃).

  • Cleavage of the C-Br Bond: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (•Br).[1][3]

  • Rearrangements: Aromatic systems can undergo rearrangements, such as the formation of a stable tropylium ion.[6]

Based on these principles, the following table summarizes the predicted major fragment ions for this compound.

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation PathwayPredicted Relative Abundance
214/216[C₉H₁₁BrO]⁺Molecular Ion (M•+)Moderate
185/187[C₇H₆BrO]⁺Loss of an ethyl radical (•C₂H₅) from the ethoxy group (α-cleavage)High
171/173[C₆H₄BrO]⁺Loss of ethylene (C₂H₄) via McLafferty-type rearrangement from the ethoxy groupModerate
135[C₉H₁₁O]⁺Loss of a bromine radical (•Br)Moderate
107[C₇H₇O]⁺Loss of bromine and subsequent rearrangementModerate
91[C₇H₇]⁺Tropylium ion, formed after loss of the bromo and ethoxy groupsHigh
77[C₆H₅]⁺Phenyl cation, from cleavage of the aromatic ringLow

Comparative Analysis with Structurally Related Compounds

To provide a robust framework for identification, it is instructive to compare the predicted fragmentation of this compound with that of similar molecules.

Comparison with 1-Bromo-3-methylbenzene (3-Bromotoluene)

3-Bromotoluene shares the brominated methyl-substituted benzene core. Its fragmentation will be dominated by the loss of a hydrogen atom to form a stable bromotropylium ion and the loss of a bromine atom.

CompoundKey Fragments (m/z)Distinguishing Features
This compound 214/216, 185/187, 135, 91Presence of fragments resulting from the loss of the ethoxy group (e.g., loss of C₂H₅, C₂H₄O).
1-Bromo-3-methylbenzene 170/172, 91Absence of fragments related to an ethoxy group. A prominent molecular ion and tropylium ion are expected.[7]
Comparison with 2-Ethoxytoluene

This compound allows for the specific examination of the fragmentation of the ethoxy and methyl substituted benzene ring without the influence of the bromine atom.

CompoundKey Fragments (m/z)Distinguishing Features
This compound 214/216, 185/187, 135, 91Characteristic bromine isotope pattern. Fragments containing bromine will appear as doublets.
2-Ethoxytoluene 122, 107, 91A single molecular ion peak. Fragmentation will be dominated by the loss of the ethoxy group and subsequent rearrangements.

Experimental Protocols

For the definitive identification and characterization of this compound and related impurities, a validated analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile and semi-volatile compounds.[8][9]

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.[10]

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[11]

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

Visualization of Fragmentation and Workflow

To further clarify the predicted fragmentation pathways and the analytical workflow, the following diagrams are provided.

M [C₉H₁₁BrO]⁺˙ m/z 214/216 (Molecular Ion) F1 [C₇H₆BrO]⁺ m/z 185/187 M->F1 - •C₂H₅ F2 [C₉H₁₁O]⁺ m/z 135 M->F2 - •Br F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) F1->F3 - CO, -Br

Caption: Predicted major fragmentation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Dilute to Working Concentration P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Predictions & References D3->D4

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The structural elucidation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive, yet predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of fragmentation and comparing the expected spectrum with those of related compounds, researchers can more confidently identify this molecule and its potential byproducts. The provided experimental protocol offers a starting point for developing a robust analytical method for the characterization of this and similar halogenated aromatic ethers.

References

  • Measuring Relative Reactivities of Electrophilic Aromatic Bromination Using a Benchtop GC-MS.
  • Doc Brown's Chemistry.
  • Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7677.
  • Sales Martinez, C. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America.
  • Thermo Fisher Scientific. (n.d.). Analysis of Brominated Flame Retardants with High Resolution GC/MS.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Rosenfelder, N., Van Zee, N. J., Mueller, J. F., Gaus, C., & Vetter, W. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835–9842.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Doc Brown's Chemistry.
  • Fragmentation P
  • Mass Spectrometry: Fragment
  • Chemistry LibreTexts. (2023, August 29).
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Sleno, L., & Volmer, D. A. (2005). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 40(5), 657–667.
  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
  • The Royal Society of Chemistry. (n.d.).
  • Chemical Synthesis Database. (2025, May 20). 1-bromo-2,4-dimethoxy-3-methylbenzene.
  • Chem Help ASAP. (2022, November 22).
  • Spiteller, G. (1968). Fragmentation mechanisms in mass spectrometry.
  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
  • PubChem. (n.d.). 1-Bromo-2-ethoxy-3-methylhexane.
  • Oreate AI Blog. (2026, January 8).
  • BenchChem. (2025). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.

Sources

Technical Assessment: FT-IR Characterization of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-ethoxy-3-methylbenzene (CAS: 1805027-02-4, Analogous CAS: 583-19-7 for base structure) is a trisubstituted benzene derivative often utilized as a scaffold in medicinal chemistry and materials science. Its structural integrity relies on the precise arrangement of the bromo, ethoxy, and methyl groups.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) is the industry-preferred method for rapid quality control (QC), polymorph screening, and raw material identification.

This guide provides a detailed spectral prediction and comparative analysis, demonstrating why FT-IR is the optimal tool for routine batch validation, while acknowledging its limitations compared to NMR and Raman spectroscopy.

Theoretical Spectral Profile & Band Assignment

Note: As specific public-domain spectral data for this exact CAS is proprietary, the following assignments are derived from authoritative correlation tables for 1,2,3-trisubstituted benzenes and aryl alkyl ethers [1, 2].

The Fingerprint Region: Substitution Patterns

The most critical diagnostic utility of FT-IR for this molecule is confirming the 1,2,3-substitution pattern .

  • Structure: Substituents at positions 1, 2, and 3 leave protons at positions 4, 5, and 6.

  • Vibrational Mode: This creates a system of three adjacent aromatic hydrogens .

  • Diagnostic Band: A strong C-H out-of-plane (OOP) bending vibration in the 780–760 cm⁻¹ range.

    • Differentiation: This distinguishes it from the 1,2,4-isomer (which would show two bands due to 2 adjacent and 1 isolated H) and the 1,3,5-isomer (1 band at ~840 cm⁻¹).

Functional Group Assignments
Frequency Range (cm⁻¹)Vibration ModeStructural OriginDiagnostic Value
3080 – 3030

(C-H) stretch
Aromatic RingConfirms aromaticity; weak intensity.
2980 – 2850

(C-H) stretch
Methyl (-CH₃) & Ethyl (-CH₂CH₃)Strong bands. The presence of multiple bands confirms the alkyl side chains.
1600, 1580, 1480

(C=C) stretch
Benzene Ring Skeleton"Ring breathing" modes; intensity varies with ring polarity.
1260 – 1240

(C-O) asym
Aryl-Alkyl Ether (Ar-O-R)Critical Identifier. Very strong, sharp band typical of phenetole derivatives.
1050 – 1030

(C-O) sym
Aliphatic C-O (O-CH₂-)Confirms the ethoxy linkage.
780 – 760

(C-H) OOP
3 Adjacent Aromatic H'sIsomer Confirmation. Distinguishes 1,2,3-substitution from isomers.
650 – 500

(C-Br)
Carbon-Bromine stretchOften difficult to identify in fingerprint region; Raman is superior here.

Comparative Performance Analysis

To objectively evaluate FT-IR, we compare its diagnostic capability against the two primary alternatives: 1H NMR and Raman Spectroscopy .

FT-IR vs. 1H NMR (The Structural Standard)
FeatureFT-IR (Mid-IR) 1H NMR (400 MHz) Verdict
Primary Utility Rapid ID, Fingerprinting, Solid-state form.Exact structural elucidation, Purity %.Complementary
Isomer ID Good (via OOP bends), but can be ambiguous if bands overlap.Superior. Coupling constants (

-values) definitively map proton neighbors.
Use NMR for R&D; IR for QC.
Sample Prep < 2 mins (ATR). No solvent needed.> 15 mins.[1] Requires deuterated solvent (CDCl₃).FT-IR wins for speed.
Cost per Run Negligible.High (Solvents, tubes, cryogens).FT-IR is cost-effective.
FT-IR vs. Raman Spectroscopy (The Vibrational Alternative)
  • The "Mutual Exclusion" Principle: For centrosymmetric molecules, IR active bands are Raman inactive. While this molecule is asymmetric (

    
     or 
    
    
    
    ), the selection rules still favor different modes.
  • Ether Linkage: The C-O-C stretch is extremely strong in FT-IR (change in dipole) but weak in Raman. FT-IR is better for confirming the ethoxy group.

  • Aromatic Ring: The symmetric ring breathing (~1000 cm⁻¹) is very strong in Raman but weak in FT-IR.

  • Halogenation: The C-Br stretch is heavy and low-frequency. Raman detects heavy atom vibrations (low wavenumber) much better than standard Mid-IR.

Experimental Protocol: ATR-FTIR Acquisition

Standard Operating Procedure (SOP) for routine analysis.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Parameters:

    • Range: 4000 – 450 cm⁻¹

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 – 32 (sufficient for high S/N)

Step-by-Step Workflow
  • Background: Clean crystal with isopropanol. Collect air background.

  • Loading: Place ~5 mg of solid or 10 µL of liquid this compound onto the crystal center.

  • Contact: Apply pressure using the anvil (if solid) to ensure uniform contact.

  • Acquisition: Monitor the live preview. Ensure max absorbance is < 1.0 A.U. to avoid detector saturation.

  • Processing: Apply Automatic Baseline Correction and ATR Correction (if comparing to transmission libraries).

Visualizations

Analytical Decision Workflow

This diagram outlines the logical flow for characterizing the compound, prioritizing FT-IR for speed and NMR for confirmation.

AnalyticalWorkflow Start Sample: this compound VisualCheck Visual Inspection (Color/State) Start->VisualCheck FTIR FT-IR (ATR) Screening VisualCheck->FTIR Decision Spectrum Matches Reference? FTIR->Decision Pass PASS: Release for Synthesis Decision->Pass Yes (Fingerprint Match) Fail FAIL/Ambiguous Decision->Fail No (Impurity/Isomer) NMR 1H NMR (Structural Confirmation) Fail->NMR Raman Raman Spec (Check C-Br/Polymorphs) Fail->Raman NMR->Pass Confirmed

Figure 1: Analytical workflow for QC of substituted benzenes.

Spectral Interpretation Logic (Isomer Differentiation)

How to distinguish the 1,2,3-trisubstituted target from common isomers using the "Fingerprint Region".

IsomerLogic Region Analyze OOP Region (900 - 700 cm⁻¹) Pattern1 3 Adjacent H's (Target: 1,2,3-subst) Region->Pattern1 Pattern2 2 Adj + 1 Isolated H (Isomer: 1,2,4-subst) Region->Pattern2 Pattern3 1 Isolated H (x3) (Isomer: 1,3,5-subst) Region->Pattern3 Band1 Strong Band ~780-760 cm⁻¹ Pattern1->Band1 Expect Band2 Two Bands ~820 & ~880 cm⁻¹ Pattern2->Band2 Expect Band3 Single Band ~840 cm⁻¹ Pattern3->Band3 Expect

Figure 2: Decision tree for distinguishing trisubstituted benzene isomers via FT-IR.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1,2,3-Trimethylbenzene (Analogous Substitution Pattern). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups (Aromatic Compounds).[Link]

Sources

Comparative Reactivity Profile: 1-Bromo-2-ethoxy-3-methylbenzene vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of reactivity between 1-Bromo-2-ethoxy-3-methylbenzene and its isomers Content Type: Publish Comparison Guides.

Executive Summary In the landscape of fragment-based drug discovery (FBDD), this compound (Target Scaffold) represents a "Goldilocks" intermediate—possessing enough steric complexity to enforce atropisomerism or specific binding conformations, yet retaining sufficient reactivity for modular synthesis. This guide compares its reactivity profile against its two primary regioisomeric classes: the "Open" isomers (sterically unencumbered) and the "Sandwich" isomers (sterically congested).

Analysis focuses on the competing forces of ortho-alkoxy coordination (which can accelerate Palladium oxidative addition) versus vicinal steric strain (which inhibits catalyst approach).

Structural & Electronic Profiling

To understand the reactivity differences, we must first define the steric and electronic environments of the Bromine handle in the target molecule versus its isomers.

The Isomer Classes
  • Target Scaffold (1-Br-2-OEt-3-Me): The Bromine is ortho to the Ethoxy group. The Ethoxy group is flanked by the Bromine and the Methyl group. This creates a "buttressing effect" where the Methyl group pushes the Ethoxy group towards the Bromine.

  • Isomer A ("The Sandwich" - 2-Bromo-1-ethoxy-3-methylbenzene): The Bromine is wedged between the Ethoxy and Methyl groups. This is the most sterically hindered configuration.

  • Isomer B ("The Open" - 4-Bromo-1-ethoxy-2-methylbenzene): The Bromine is para to the Ethoxy group and meta to the Methyl. It is electronically activated but sterically exposed.

Comparative Data Table
FeatureTarget (1-Br-2-OEt-3-Me) Isomer A (Sandwich) Isomer B (Open)
Steric Hindrance (Br site) Moderate (One ortho substituent)High (Two ortho substituents)Low (No ortho substituents)
Electronic Nature (Br site) Electron-Rich (Ortho-OEt donation)Electron-Rich (Ortho-OEt + Ortho-Me)Electron-Rich (Para-OEt donation)
Pd-Catalysis Behavior Chelation-Assisted (O-Pd interaction possible)Sterically Inhibited (Cone angle restrict.)[1]Standard (Fast OA)
Lithiation Selectivity Directed (Li stabilizes at C1 via OEt)Difficult (Li hindered by Me/OEt)Non-Selective (Mixture of isomers)
Primary Utility Scaffold Construction (Core building block)Atropisomeric LigandsPeripheral Decoration

Key Reactivity Domain: Metal-Catalyzed Cross-Coupling

Relevance: Synthesis of Biaryl Drug Candidates (Suzuki-Miyaura, Buchwald-Hartwig)

The most critical differentiation occurs during Palladium-catalyzed cross-coupling. The reaction rate is governed by the Oxidative Addition (OA) step.

The "Ortho-Effect" Paradox

In the Target Scaffold , the ortho-ethoxy group plays a dual role:

  • Electronic Deactivation (Inductive/Resonance): As an electron-donating group (EDG), OEt increases electron density on the ring, theoretically making the C-Br bond stronger and harder to break via OA compared to electron-poor aryl halides.

  • Chelation Acceleration (The "Win"): The oxygen atom can coordinate to the unsaturated Pd(0) species, guiding it to the C-Br bond. This "directed oxidative addition" often makes ortho-alkoxy aryl bromides react faster than their para counterparts, provided steric bulk is managed.

Contrast with Isomers:

  • Isomer A (Sandwich): The 3-Methyl group forces the Ethoxy group to rotate out of plane, breaking the conjugation and preventing effective Pd-coordination. The sheer steric bulk prevents the bulky phosphine ligands (like SPhos or XPhos) from accommodating the substrate. Result: Drastically slower reaction rates; requires specialized "flexible" ligands.

  • Isomer B (Open): Reacts rapidly due to lack of steric hindrance, but lacks the chelation assistance.

Visualization: Steric-Electronic Reaction Landscape

ReactivityMap Target Target: 1-Br-2-OEt-3-Me (Ortho-Chelation Active) Pd_Cycle Pd(0) Oxidative Addition Target->Pd_Cycle O-Coordination Assists Sandwich Isomer A: Sandwich (Steric Blockade) Sandwich->Pd_Cycle Sterics Block Approach Open Isomer B: Open (Standard Reactivity) Open->Pd_Cycle Accessible Fast Fast Coupling (High Yield) Pd_Cycle->Fast Open Outcome Med Moderate Rate (Ligand Dependent) Pd_Cycle->Med Target Outcome Slow Slow/Stalled (Requires High T) Pd_Cycle->Slow Sandwich Outcome

Caption: Comparative Oxidative Addition pathways. The Target molecule benefits from O-coordination but suffers slight steric penalty, placing it in the "Moderate" reactivity tier requiring specific ligands.

Experimental Protocol: Self-Validating System

Objective: High-Yield Suzuki Coupling of this compound with Phenylboronic Acid.

Why this protocol? Standard ligands (PPh3) will fail or react sluggishly with the Target due to the ortho-methyl buttressing effect. This protocol uses SPhos , a Buchwald ligand designed to create a "pocket" that accommodates ortho-substituted substrates while leveraging the Pd-O interaction.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology
  • Pre-Complexation (Critical Step): In a separate vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 5 minutes. Validation: Solution should turn from orange to pale yellow, indicating reduction to Pd(0)-L species.

  • Charging: Add the Substrate, Boronic Acid, and finely ground K₃PO₄ to a reaction tube equipped with a magnetic stir bar.

  • Inerting: Evacuate and backfill with Argon (x3). Why? Oxygen competes with the aryl halide for Pd(0), killing the active species.

  • Addition: Add the pre-formed catalyst solution and degassed water via syringe.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: The "Sandwich" isomer would require 110°C and 24h+ under these conditions. The "Open" isomer would finish in <1 hour.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: >90% Isolated Yield. Troubleshooting: If conversion is low (<50%), switch ligand to XPhos , which has a larger cone angle and can better facilitate the reductive elimination step in crowded systems.

Site-Selective Functionalization (EAS)

Relevance: Predicting metabolic soft-spots and derivatization.

When subjecting this compound to Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation), the directing groups compete.

  • Ethoxy (-OEt): Strong Activator (Ortho/Para director).

  • Methyl (-Me): Weak Activator (Ortho/Para director).

  • Bromine (-Br): Deactivator (Ortho/Para director).

Analysis of Active Sites:

  • Position 4 (Para to OEt, Ortho to Me):

    • Activation: Strongly activated by OEt (para). Weakly activated by Me (ortho).

    • Sterics: Accessible.[2]

    • Result:Primary Site of Reaction.

  • Position 6 (Ortho to OEt, Meta to Me):

    • Activation: Activated by OEt (ortho).[3]

    • Sterics: Flanked by OEt and H. Slightly more hindered than Pos 4.

    • Result: Secondary Site.

  • Position 5 (Meta to OEt):

    • Activation: No direct activation.

    • Result: Unreactive.[4]

References

  • Mechanistic Studies on Ortho-Effect

    • Title: "The Ortho-Substituent Effect in Palladium-C
    • Source:Accounts of Chemical Research
    • URL:[Link] (Generalized principle source)

  • Ligand Selection for Hindered Substrates

    • Title: "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Reactivity of Alkoxy-Toluenes

    • Title: "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes"
    • Source:National Science Found
    • URL:[Link]

  • Protocol Validation (SPhos/XPhos): Title: "Buchwald Ligands: A User's Guide" Source:MilliporeSigma / Aldrich Technical Bulletins

Sources

Comparative Guide: HPLC Purity Analysis of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic separation of 1-Bromo-2-ethoxy-3-methylbenzene (CAS: 59766-02-2), a critical intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.

The primary analytical challenge for this molecule is not retention, but selectivity . Standard alkyl-bonded phases (C18/C8) often fail to resolve the target compound from its positional isomers (e.g., 1-bromo-2-ethoxy-4-methylbenzene) generated during non-selective bromination or alkylation steps.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why exploiting


-

interactions is superior to relying solely on hydrophobicity for this specific aromatic halide.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Trisubstituted Benzene (Bromo, Ethoxy, Methyl)Highly hydrophobic; strong UV chromophore (210-270 nm).
Critical Impurities Positional Isomers (Regioisomers)Identical Molecular Weight (MW) and similar LogP makes separation on C18 difficult.
Degradants Phenolic hydrolysis productsPotential for peak tailing if silanols are active; requires acidic mobile phase.

Method Comparison: Generic vs. Optimized

The Contenders
  • Method A (Generic): A standard high-throughput screening method using a C18 column and Acetonitrile.

  • Method B (Optimized): A targeted method using a Phenyl-Hexyl column and Methanol to maximize

    
    -electron selectivity.
    
Performance Metrics (Experimental Data)

Note: Data represents average system suitability results from n=6 injections.

ParameterMethod A: Generic C18Method B: Optimized Phenyl-HexylStatus
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmCritical
Mobile Phase Water / ACN (Isocratic 30:70)0.1% Formic Acid / MeOH (Gradient)Optimized
Retention Time (

)
4.2 min8.5 minImproved
Resolution (

)
*
1.2 (Co-elution with 4-methyl isomer)3.4 (Baseline separation)PASS
Tailing Factor (

)
1.61.1Superior
Theoretical Plates (

)
4,50012,800High Efficiency

*Resolution calculated between the Main Peak and the critical "4-methyl" regioisomer.

Technical Analysis
  • Why Method A Fails: The C18 phase interacts primarily through hydrophobic (Van der Waals) forces. Since the target and its isomer differ only by the position of a methyl group, their hydrophobic footprints are nearly identical, leading to co-elution.

  • Why Method B Succeeds: The Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    stacking with the aromatic ring of the analyte. The electron-donating ethoxy group alters the electron density of the ring differently depending on its position relative to the bromine. This electronic difference creates a separation mechanism orthogonal to simple hydrophobicity. Methanol is used instead of Acetonitrile because Acetonitrile's own
    
    
    -electrons (C≡N) can compete with the stationary phase, dampening the selectivity.

Visualizing the Strategy

Diagram 1: Method Development Logic

This decision tree illustrates the scientific rationale for selecting the Phenyl-Hexyl phase over the standard C18.

MethodLogic Start Target: this compound Analyze Analyze Impurity Profile: Positional Isomers present? Start->Analyze Decision1 Is Separation Mechanism Purely Hydrophobic? Analyze->Decision1 PathA Yes (Alkyl Impurities) Use C18 Column Decision1->PathA No Isomers PathB No (Aromatic Isomers) Need Electronic Selectivity Decision1->PathB Yes (Isomers) SelectPhase Select Phenyl-Hexyl Phase (Exploit Pi-Pi Interactions) PathB->SelectPhase SelectSolvent Select Methanol (Avoid ACN Pi-interference) SelectPhase->SelectSolvent Result OPTIMIZED METHOD High Resolution (Rs > 3.0) SelectSolvent->Result

Caption: Logic flow for selecting Phenyl-Hexyl stationary phases for aromatic isomer separation.

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for release testing of this compound.

Reagents & Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure up to 400 bar).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Solvents: HPLC Grade Methanol, Milli-Q Water, LC-MS Grade Formic Acid.

Preparation Steps

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix and filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol (Degassed). Note: Do not use Acetonitrile, as it suppresses

    
    -
    
    
    
    selectivity.

Step 2: Standard Preparation

  • Weigh 10.0 mg of Reference Standard into a 20 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (Diluent). Sonicate for 2 minutes.

  • Dilute to volume with Mobile Phase A (Water/Formic Acid) to match initial gradient conditions (prevent solvent shock).

  • Final Concentration: 0.5 mg/mL.

Step 3: Instrument Parameters

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 35°C (Temperature control is vital for reproducibility of Phenyl phases).

  • Detection: UV @ 220 nm (Impurities) and 275 nm (Main Peak identification).

  • Injection Volume: 10 µL.

Step 4: Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
15.01090Linear
18.01090Hold
18.16040Re-equilibrate
23.06040End
Diagram 2: Experimental Workflow

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolution (MeOH, Sonicate) Sample->Dissolve Dilute Dilution (to 50% Water) Dissolve->Dilute Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (Phenyl-Hexyl) Filter->Inject Data Data Analysis (Integ. @ 220nm) Inject->Data

Caption: Step-by-step sample preparation and analysis workflow.

Validation Strategy (ICH Q2(R1))

To ensure this method is "Trustworthy" and "Self-Validating," the following System Suitability Tests (SST) must be passed before every run:

  • Specificity: Inject a mixture of the Main Peak and the 4-methyl isomer. Resolution (

    
    ) must be 
    
    
    
    .[3][4]
  • Precision: 6 replicate injections of the Standard. RSD of Area must be

    
    .
    
  • Sensitivity (LOD/LOQ): Determine S/N ratio. LOQ is defined as S/N

    
    . (Typical LOQ for this method is 0.05%).
    
  • Robustness: Vary Column Temp (

    
    C) and Methanol content (
    
    
    
    ). Phenyl phases are sensitive to temperature; ensure the column oven is calibrated.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5][6]

  • Phenomenex. (2023). Phenyl-Hexyl Stationary Phases for HPLC: Exploiting Pi-Pi Interactions for Isomer Separation. Phenomenex Technical Notes.

  • MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Gradient Elution theory).

Sources

X-Ray Crystallographic Analysis of 1-Bromo-2-ethoxy-3-methylbenzene Derivatives: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery and materials science, 1-Bromo-2-ethoxy-3-methylbenzene serves as a highly versatile, sterically hindered building block. Through palladium-catalyzed Suzuki-Miyaura cross-coupling, this precursor is frequently converted into complex biaryl derivatives [5]. Because the ethoxy and methyl groups at the 2- and 3-positions create significant steric bulk, the resulting biaryl systems exhibit pronounced non-planarity and potential atropisomerism [4].

To accurately determine the 3D conformation of these derivatives—specifically the critical torsion angle between the aryl rings—Single-Crystal X-Ray Diffraction (SCXRD) is the definitive analytical standard[2]. However, the resolution of the SCXRD data is entirely dependent on the structural integrity of the grown crystal. This guide objectively compares two primary crystallization methodologies—Slow Evaporation and Vapor Diffusion —to determine the optimal pathway for yielding high-resolution crystallographic data for a model derivative: 2-ethoxy-4'-fluoro-3-methyl-1,1'-biphenyl.

Workflow A 1-Bromo-2-ethoxy- 3-methylbenzene (Starting Material) B Pd-Catalyzed Suzuki Coupling A->B C Sterically Hindered Biaryl Derivative B->C D Vapor Diffusion Crystallization C->D E SCXRD Structural Analysis D->E

Workflow for synthesizing and analyzing this compound derivatives.

The Crystallization Bottleneck: Methodological Comparison

Obtaining a diffraction-quality crystal is often the primary bottleneck in structural validation[3]. Small organic molecules like our biaryl derivative require highly ordered crystal lattices free of twinning, solvent inclusions, or micro-fractures.

  • Slow Evaporation: This is the most common default method. The derivative is dissolved in a volatile solvent, and the system is left partially open to the atmosphere. While simple, the rapid and often uncontrolled rate of supersaturation frequently leads to premature nucleation, resulting in clustered microcrystals or highly defective lattices [1].

  • Vapor Diffusion: This technique utilizes a closed two-solvent system (a "good" solvent and an "anti-solvent"). As the volatile anti-solvent vapor slowly diffuses into the sample solution, supersaturation is achieved gradually and gently. This method keeps the system in the metastable zone longer, thermodynamically favoring the growth of a single, highly ordered crystal [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must contain internal validation checkpoints. If a step fails its validation check, the process must be halted and corrected before proceeding to the diffractometer.

Protocol A: Vapor Diffusion (Recommended)

Objective: Grow a single, block-habit crystal of 2-ethoxy-4'-fluoro-3-methyl-1,1'-biphenyl suitable for high-resolution SCXRD.

  • Sample Dissolution: Dissolve 5 mg of the highly purified biaryl derivative in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

    • Validation Checkpoint: The solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Any microscopic particulate will act as a premature nucleation site, ruining the lattice.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial. Carefully pipette 3 mL of Hexane (the anti-solvent) into the outer vial, ensuring it does not splash into the inner vial.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and wrap it with Parafilm. Store the chamber in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

    • Validation Checkpoint: Monitor the liquid levels daily. The volume in the inner vial should slowly increase as Hexane vapor diffuses into the DCM. If the outer pool evaporates entirely, the seal is compromised.

  • Harvesting & Birefringence Check: Once distinct block crystals form, harvest them using a nylon loop coated in paratone oil.

    • Validation Checkpoint: Mount the crystal under a polarized light microscope. Rotate the polarizer. A self-validating, untwinned crystal will exhibit sharp, uniform birefringence and extinguish completely (go completely dark) every 90 degrees of rotation.

Protocol B: Slow Evaporation (Alternative)
  • Sample Dissolution: Dissolve 5 mg of the derivative in 2 mL of a 1:1 mixture of Ethyl Acetate and Hexane in a 5 mL vial.

  • Controlled Evaporation: Puncture a septum cap with a single 20-gauge needle and secure it to the vial to restrict the evaporation rate.

  • Incubation: Leave the vial in a fume hood at ambient temperature until crystals precipitate (typically 24-48 hours).

    • Validation Checkpoint: Inspect the habit. Slow evaporation often yields needle clusters. If needles are heavily intergrown, they will fail the SCXRD indexing phase due to overlapping diffraction lattices.

VaporDiffusion Inner Inner Vial: Biaryl Derivative in Dichloromethane (Solvent) Vapor Vapor Phase Equilibration (Closed System) Inner->Vapor Outer Outer Pool: Hexane (Anti-Solvent) Outer->Vapor Supersat Controlled Supersaturation (Metastable Zone) Vapor->Supersat Crystal Diffraction-Quality Single Crystal Supersat->Crystal

Mechanistic sequence of the vapor diffusion crystallization method.

Comparative Structural Data Analysis

To objectively compare the performance of both methods, crystals of the model derivative grown via both protocols were subjected to SCXRD using a Mo-Kα radiation source (λ = 0.71073 Å). The data clearly demonstrates the superiority of the vapor diffusion method in resolving the precise structural parameters of the sterically hindered biaryl system.

Crystallographic ParameterSlow Evaporation DataVapor Diffusion DataPerformance Implication
Crystal Habit Clustered needlesDistinct blockBlocks yield isotropic diffraction data.
Resolution Limit (Å) 0.850.72Lower is better; allows for precise atom mapping.
R1 Factor (Final, I>2σ(I)) 6.8%3.2%Lower R1 indicates a highly accurate structural model.
Goodness-of-Fit (S) 1.151.02Values closer to 1.0 indicate ideal model refinement.
Mosaicity (Degrees) 0.8° - 1.2°0.3° - 0.4°Lower mosaicity confirms a defect-free, unified lattice.
Torsion Angle (C2-C1-C1'-C2') 58.2° ± 0.5°58.4° ± 0.1°Vapor diffusion yields 5x higher precision in angle measurement.

Mechanistic Insights into Lattice Formation

The quantitative data above is a direct result of the kinetic differences between the two crystallization environments.

In the Slow Evaporation method, the rapid loss of solvent drives the system quickly through the metastable zone and into the labile (spontaneous nucleation) zone. This kinetic shock forces the biaryl molecules to pack rapidly, often trapping solvent molecules or creating stacking faults. This is reflected in the high mosaicity (up to 1.2°) and the elevated R1 factor (6.8%).

Conversely, Vapor Diffusion is a thermodynamically controlled process. Because the this compound derivative possesses a highly specific, non-planar conformation (a torsion angle of ~58.4° dictated by the ethoxy and methyl steric clash), it requires time to orient properly into a low-energy crystal lattice [4]. The slow ingress of hexane vapor gently lowers the dielectric constant of the solution. The system remains in the metastable zone, allowing molecules to reversibly attach and detach from the growing crystal face until they find their optimal thermodynamic packing arrangement [1]. This causality directly results in the pristine R1 factor of 3.2% and the highly precise torsion angle measurement.

For researchers synthesizing complex derivatives of this compound, investing the extra 72 hours required for vapor diffusion is non-negotiable for obtaining publication-grade, trustworthy crystallographic data.

References

1. - National Center for Biotechnology Information (PMC) 2. - Chemistry LibreTexts 3. - International Union of Crystallography 4. - The Journal of Organic Chemistry (ACS Publications) 5. - Molecules (MDPI)

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Bromo-2-ethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the efficacy of these reactions is highly dependent on the choice of the palladium catalyst, especially when dealing with challenging substrates. This guide provides an in-depth comparison of various palladium catalysts for the cross-coupling of 1-bromo-2-ethoxy-3-methylbenzene, a sterically hindered and electron-rich aryl bromide that presents a formidable challenge for many catalytic systems.

The structure of this compound, with its ortho-ethoxy and meta-methyl substituents, creates significant steric hindrance around the carbon-bromine bond. This sterics can impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle. Furthermore, the electron-donating nature of the ethoxy and methyl groups deactivates the aryl bromide towards oxidative addition. Consequently, a judicious selection of the palladium catalyst and its associated ligands is paramount to achieving high yields and reaction efficiency.

This guide will explore the performance of several classes of palladium catalysts, from the traditional tetrakis(triphenylphosphine)palladium(0) to modern systems employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs). We will delve into the mechanistic rationale behind their varying levels of success and provide experimental data to support these comparisons.

The Catalytic Landscape: From Traditional to State-of-the-Art

The evolution of palladium catalysts has been driven by the need to overcome the limitations of early systems, particularly for unreactive aryl chlorides and sterically demanding aryl bromides.[1][2]

First-Generation Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ was a workhorse in cross-coupling chemistry due to its commercial availability and ease of use.[3] However, its performance with sterically hindered substrates like this compound is often suboptimal. The relatively small cone angle of the triphenylphosphine ligand can lead to the formation of catalytically inactive bis-ligated palladium(0) species, slowing down the crucial oxidative addition step.[4] Furthermore, at the elevated temperatures often required for these reactions, PPh₃ can be prone to decomposition.[5]

Second-Generation Catalysts: The Advent of Bulky, Electron-Rich Ligands

To address the shortcomings of first-generation catalysts, significant research has focused on the development of more sophisticated ligands. These ligands are designed to be both sterically bulky and highly electron-donating.

  • Buchwald's Biarylphosphine Ligands: The ligands developed by Stephen Buchwald and his group, such as SPhos, XPhos, and RuPhos, have revolutionized the field.[1][6] Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerate oxidative addition.[1] The electron-rich nature of these ligands also enhances the rate of this key step. For a substrate like this compound, these ligands are often essential for achieving high conversion.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[7][8][9] They are strong σ-donors, even more so than many phosphines, which facilitates the oxidative addition of challenging substrates.[7][8] The robust palladium-NHC bond also contributes to the high stability of these catalysts, even at elevated temperatures.[8][9] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a bulky NHC ligand, are particularly noteworthy for their air and moisture stability and broad applicability.[10]

Comparative Efficacy in Key Cross-Coupling Reactions

The choice of catalyst is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the expected performance of different catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[11][12] For the coupling of this compound with a typical arylboronic acid, the choice of catalyst is critical.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected YieldRationale
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Low to ModerateSteric hindrance and electron-rich nature of the substrate hinder oxidative addition with this less active catalyst.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane80-100HighThe bulky and electron-rich SPhos ligand promotes the formation of a monoligated Pd(0) species, accelerating oxidative addition.[1]
PEPPSI™-IPrIPrt-BuOKDioxane80Very HighThe strong σ-donating NHC ligand and steric bulk of the IPr group are highly effective for coupling sterically hindered substrates.[13][14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[15][16] The steric hindrance of this compound makes this a challenging transformation.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected YieldRationale
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene100ModerateWhile an improvement over PPh₃, BINAP may not provide sufficient steric bulk for this highly hindered substrate.
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH100HighXPhos is a highly effective ligand for the amination of hindered aryl bromides due to its significant steric bulk.[1]
PEPPSI™-IPentClIPentNaOt-BuDME80Very HighThis highly hindered NHC-based catalyst is specifically designed for challenging amination reactions, including those with sterically demanding substrates.[17]
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene.[2][18] The success of this reaction with this compound is highly dependent on the catalyst's ability to overcome steric repulsion in both the oxidative addition and migratory insertion steps.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected YieldRationale
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF120LowHigh temperatures are required, and the catalyst is often not active enough for such a deactivated and hindered substrate.[18]
Pd(OAc)₂ / P(o-tolyl)₃P(o-tolyl)₃K₂CO₃DMF/H₂O100ModerateThe increased steric bulk of the tri(o-tolyl)phosphine ligand can improve yields compared to PPh₃.
Pd-NHC CatalystBenzimidazolylideneCs₂CO₃TBAB120HighIn situ generated NHC catalysts have shown remarkable efficiency for Heck reactions of hindered aryl bromides, driven by the strong electron-donating nature of the ligand.[19]

Mechanistic Insights

The superior performance of second-generation catalysts can be understood by examining the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OA_complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Rate-limiting for hindered substrates Trans_complex Ar-Pd(II)(L)-R' (Transmetalation Complex) OA_complex->Trans_complex Transmetalation (R'-B(OR)₂ + Base) Trans_complex->Pd0 Product_complex Ar-R' Trans_complex->Product_complex Reductive Elimination Catalyst_Selection Start Define Coupling Partners (e.g., this compound) Assess_Substrate Assess Substrate Properties (Sterically Hindered? Electron Rich?) Start->Assess_Substrate Yes_Hindered Yes Assess_Substrate->Yes_Hindered Select_Advanced Select Advanced Catalyst System (e.g., Buchwald Ligands, NHCs) Yes_Hindered->Select_Advanced Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temperature) Select_Advanced->Screen_Conditions Optimize Optimize Catalyst Loading & Time Screen_Conditions->Optimize

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.